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  • Product: 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
  • CAS: 1219980-98-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FD...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a valuable component in the design of therapeutics, particularly for central nervous system (CNS) disorders.[2] This guide focuses on a specific, functionalized derivative: 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride .

This document serves as a comprehensive technical guide, providing a framework for the synthesis, characterization, handling, and potential applications of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. The insights herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a predictive and practical resource for researchers.

Molecular Structure and Physicochemical Profile

The structure of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is defined by a piperidine ring substituted at the 3-position with a 4-fluorobenzyl group via an ether (oxy) linkage. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Core Structural Analysis
  • Piperidine Scaffold: As a saturated heterocycle, the piperidine ring imparts a three-dimensional structure that can be crucial for fitting into the binding pockets of biological targets. The nitrogen atom acts as a hydrogen bond acceptor and, in its protonated hydrochloride form, a hydrogen bond donor, while also influencing the compound's overall solubility and pharmacokinetic profile.[5]

  • 4-Fluorobenzyl Moiety: The fluorobenzyl group is a common feature in modern pharmaceuticals. The fluorine atom, with its high electronegativity and small size, can alter the electronic profile of the molecule, enhance binding interactions (e.g., through hydrogen bonding or dipole interactions), and block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[3][4]

  • Ether Linkage: The ether bond connecting the two main scaffolds provides rotational flexibility, allowing the molecule to adopt various conformations. This flexibility can be advantageous for optimizing interactions with a biological target. However, ether linkages can also be susceptible to metabolic cleavage.

  • Hydrochloride Salt: Formation of the hydrochloride salt is a standard practice to improve the stability, crystallinity, and aqueous solubility of basic compounds like piperidine derivatives, which facilitates handling, formulation, and administration.[6][7]

Predicted Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for the free base and hydrochloride salt forms of the molecule.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference
Molecular Formula C₁₂H₁₇ClFNOC₁₂H₁₆FNOCalculated
Molecular Weight 245.72 g/mol 209.26 g/mol Calculated
Appearance Predicted to be a white to off-white solidPredicted to be an oil or low-melting solid[8]
Predicted XLogP3 N/A~2.5-3.0[9]
Predicted Hydrogen Bond Donors 2 (N-H⁺, O-H from HCl)1 (N-H)[9]
Predicted Hydrogen Bond Acceptors 2 (O, F)2 (O, F)[9]
Predicted Rotatable Bond Count 33[9]

Synthesis and Purification Strategy

The most logical and established route for synthesizing 3-[(4-Fluorobenzyl)oxy]piperidine is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[10][11] This involves the reaction of an alkoxide with a primary alkyl halide.[12]

Retrosynthetic Analysis and Proposed Pathway

The synthesis can be envisioned by disconnecting the ether bond, leading to two key precursors: 3-hydroxypiperidine and 4-fluorobenzyl halide (e.g., bromide or chloride). To prevent unwanted N-alkylation of the piperidine nitrogen, it is crucial to use an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, as the starting material.

G cluster_main Proposed Synthetic Pathway cluster_reactants P 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride I2 N-Boc-3-[(4-Fluorobenzyl)oxy]piperidine I2->P Boc Deprotection & Salt Formation (Step 3) I1 Sodium N-Boc-3-piperidoxide (in situ) I1->I2 SN2 Williamson Ether Synthesis (Step 2) R1 N-Boc-3-hydroxypiperidine R1->I1 Deprotonation (Step 1) R2 4-Fluorobenzyl Bromide R2->I2 R3 Sodium Hydride (NaH) R3->I1 R4 HCl in Ether R4->P caption Fig 1: Synthetic workflow for the target compound.

Caption: Fig 1: Synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Deprotonation of N-Boc-3-hydroxypiperidine

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C (ice bath).

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.[12]

  • Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF via a dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This indicates the complete formation of the alkoxide.

Step 2: Williamson Ether Synthesis (SN2 Reaction)

  • Cool the reaction mixture back to 0 °C.

  • Slowly add 4-fluorobenzyl bromide (1.1 equivalents) to the flask.

    • Causality: The alkoxide acts as a nucleophile, attacking the benzylic carbon of the 4-fluorobenzyl bromide in an SN2 fashion.[10] A primary benzylic halide is an excellent substrate for SN2 reactions, minimizing the potential for competing elimination reactions.[13]

  • Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification of the Intermediate

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product (N-Boc-3-[(4-fluorobenzyl)oxy]piperidine) via flash column chromatography on silica gel.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified intermediate in a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through it, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

    • Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group and simultaneously protonate the piperidine nitrogen to form the desired hydrochloride salt.

  • The hydrochloride salt will typically precipitate from the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

G cluster_main Analytical Quality Control Workflow Sample Synthesized Bulk Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structure Confirmation MS LC-MS Analysis Sample->MS Molecular Weight Confirmation HPLC HPLC Purity Analysis Sample->HPLC Purity Assessment Result Final QC Report (Structure, Identity, Purity) NMR->Result MS->Result HPLC->Result caption Fig 2: Integrated analytical workflow.

Caption: Fig 2: Integrated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.

  • ¹H NMR:

    • Aromatic Protons: Expect two doublets (or a complex multiplet resembling an AA'BB' system) in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Protons (-O-CH₂-Ar): A singlet around δ 4.5 ppm.

    • Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The proton at C3 (geminal to the ether oxygen) will be shifted downfield (δ ~3.5-4.0 ppm). The protons adjacent to the nitrogen (C2, C6) will also be downfield.

    • Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt form, two protons (N-H₂⁺) may be observed.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals expected in the aromatic region (δ 115-165 ppm). The carbon attached to fluorine will show a large C-F coupling constant.

    • Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70-75 ppm.

    • Piperidine Carbons: Signals in the aliphatic region (δ 20-80 ppm), with the C3 carbon being the most downfield due to the ether linkage.

  • ¹⁹F NMR: A single resonance for the fluorine atom on the benzyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Ionization: Using electrospray ionization in positive mode (ESI+), the expected base peak would be the molecular ion of the free base, [M+H]⁺, at m/z = 210.2.

  • Key Fragmentation Patterns: The most likely fragmentation pathway is the cleavage of the benzylic C-O bond, which is a common fragmentation route for benzyl ethers.[14][15][16] This would result in a prominent fragment ion corresponding to the 4-fluorobenzyl cation at m/z = 109.1. Loss of the entire 4-fluorobenzyloxy group would also be possible.

TechniquePredicted Key DataPurpose
¹H NMR Ar-H: δ 7.0-7.5; O-CH₂: δ ~4.5; Piperidine-H: δ 1.5-4.0Structural Elucidation
¹³C NMR Ar-C: δ 115-165; O-CH₂: δ ~70-75; Piperidine-C: δ 20-80Carbon Skeleton Confirmation
LC-MS (ESI+) [M+H]⁺ at m/z = 210.2Molecular Weight Verification
HPLC Purity >95% (typical target)Purity Assessment

Safety, Handling, and Potential Applications

Safety and Handling

While specific toxicology data for this compound is unavailable, data from analogous piperidine hydrochlorides and fluorinated aromatic compounds should be used to guide handling procedures.[6][17][18]

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

Stability and Storage

The hydrochloride salt form is expected to be a stable, crystalline solid.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

Potential Applications in Drug Discovery

The structural features of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride make it a promising scaffold for various therapeutic areas:

  • CNS Agents: The piperidine scaffold is a key component of many CNS-active drugs, including antipsychotics and antidepressants.[2] This molecule could serve as a precursor for ligands targeting dopamine, serotonin, or other neurotransmitter receptors.

  • Enzyme Inhibitors: The 4-fluorobenzyl group can be used to probe interactions within the active sites of enzymes. This scaffold could be elaborated to develop inhibitors for targets such as acetylcholinesterase or monoamine oxidase.[20][21]

  • Fragment-Based Drug Design: This compound can be used as a fragment in screening campaigns to identify initial hits that can be further optimized into potent lead compounds. The combination of a flexible linker and two distinct pharmacophoric groups (piperidine and fluorophenyl) makes it an attractive starting point.[1]

Conclusion

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a chemical entity with significant, albeit underexplored, potential in medicinal chemistry and drug discovery. By leveraging established synthetic methodologies like the Williamson ether synthesis and a standard suite of analytical techniques, researchers can reliably prepare and characterize this compound. Its unique combination of a privileged piperidine scaffold, a metabolically stable fluorobenzyl moiety, and a flexible ether linker makes it a valuable building block for creating novel molecules with potential therapeutic applications. This guide provides the foundational knowledge required for its synthesis, analysis, and safe handling, empowering researchers to explore its full potential in their discovery programs.

References

  • Oliynyk, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel). Available at: [Link]

  • PubChem (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • New Jersey Department of Health (n.d.). Piperidine - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubMed (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MDPI (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • ChemRxiv (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. Available at: [Link]

  • Chemistry LibreTexts (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Carl ROTH (2024). Safety Data Sheet: Piperidine. Available at: [Link]

  • PubChem (n.d.). 3-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of ChemTech Research (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Available at: [Link]

  • Royal Society of Chemistry (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube (2018). Williamson Ether Synthesis. Professor Dave Explains. Available at: [Link]

  • Chemistry Steps (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • ACS Publications (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • JLUpub (2022). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Available at: [Link]

  • PubMed Central (2021). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. RSC Advances. Available at: [Link]

  • Jubilant Ingrevia Limited (2024). Safety Data Sheet: Piperidine Hydrochloride. Available at: [Link]

  • PubMed Central (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • YouTube (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Problems in Chemistry. Available at: [Link]

  • ResearchGate (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link]

  • PubChem (n.d.). 4-(6-Fluorobenzofuran-3-yl)piperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • University of Missouri–St. Louis (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • UNIPI (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]

  • Autech (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ACS Publications (2017). Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. National Center for Biotechnology Information. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The compound 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride emerges from this lineage, incorporating a fluorinated benzyl ether substituent at the 3-position of the piperidine ring. This structural feature is of significant interest, as the introduction of a fluorine atom can modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration and target engagement.[4] While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to known CNS-active agents allows us to postulate a putative mechanism of action, providing a robust framework for future investigation. This guide will, therefore, present a hypothesized mechanism for 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, grounded in the established pharmacology of analogous compounds, and will provide a comprehensive roadmap for its experimental validation.

Part 1: A Postulated Mechanism of Action - Dopamine D4 Receptor Antagonism

Based on structure-activity relationships of similar benzyloxy piperidine derivatives, a compelling hypothesis is that 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride functions as a selective antagonist of the dopamine D4 receptor (D4R).[5] The D4R, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, including the frontal cortex, amygdala, and hippocampus. Its involvement in higher cognitive functions, emotional regulation, and its potential role in the pathophysiology of disorders such as schizophrenia, ADHD, and Parkinson's disease has made it an attractive target for drug discovery.

The proposed interaction of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride with the D4R is likely driven by key structural motifs:

  • The Piperidine Ring: The protonated nitrogen of the piperidine ring is expected to form a crucial ionic interaction with a conserved aspartic acid residue in the third transmembrane domain (TMD3) of the D4R, a characteristic anchoring point for many aminergic GPCR ligands.

  • The Benzyl Ether Moiety: The benzyl ether group can engage in hydrophobic and aromatic interactions within a specific pocket of the receptor. The ether linkage provides a degree of conformational flexibility, allowing the 4-fluorobenzyl group to adopt an optimal orientation for binding.[4]

  • The 4-Fluoro Substituent: The fluorine atom at the para-position of the benzyl ring can enhance binding affinity through various non-covalent interactions, including halogen bonding or favorable dipole-dipole interactions with the receptor.[4] It may also influence the electronic properties of the aromatic ring, further modulating target engagement.

Antagonism of the D4R by 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride would inhibit the downstream signaling cascade initiated by dopamine binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other signaling pathways involving β-arrestin.

Visualizing the Proposed Signaling Pathway

G cluster_0 Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Dopamine Dopamine Dopamine->D4R Binds and Activates Compound 3-[(4-Fluorobenzyl)oxy]piperidine HCl Compound->D4R Binds and Blocks ATP ATP Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Proposed D4R antagonist signaling pathway.

Part 2: Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of D4R antagonism, a multi-tiered experimental approach is necessary. The following protocols outline key in vitro and in vivo assays to elucidate the mechanism of action of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride for the human D4R and to assess its selectivity against other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant CNS targets.

Protocol:

  • Membrane Preparation: Obtain cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the D4R (e.g., [³H]-Spiperone).

    • Add increasing concentrations of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

    • Incubate to allow for binding equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Selectivity Profiling: Repeat the binding assay with membranes expressing other dopamine receptor subtypes and a panel of other CNS receptors, ion channels, and transporters.

Causality and Trustworthiness: This experiment directly measures the interaction of the compound with its putative target. A high affinity for D4R and significantly lower affinity for other receptors would provide strong evidence for selectivity, a key attribute of a promising drug candidate.

Objective: To determine the functional activity of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride at the D4R (i.e., whether it is an agonist, antagonist, or inverse agonist).

Protocol (cAMP Assay):

  • Cell Culture: Use HEK293 cells stably expressing the human D4R.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

    • Stimulate the cells with a known D4R agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).

    • Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • A dose-dependent inhibition of the agonist-induced decrease in cAMP would indicate antagonist activity.

Causality and Trustworthiness: This assay directly measures the compound's effect on the downstream signaling pathway of the D4R. By demonstrating a blockade of agonist activity, it confirms the antagonistic nature of the compound.

Visualizing the Experimental Workflow

G cluster_0 In Vitro Validation start Compound Synthesis & Purification binding_assay Radioligand Binding Assay (Affinity & Selectivity) start->binding_assay functional_assay Functional Assay (cAMP Measurement) binding_assay->functional_assay data_analysis Data Analysis (Ki & IC50 Determination) functional_assay->data_analysis

Caption: In vitro experimental workflow for MOA validation.

In Vivo Pharmacological Profiling

Objective: To assess the in vivo efficacy of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in animal models relevant to D4R function.

Protocol (Novel Object Recognition Test):

  • Animal Model: Use adult male rats or mice.

  • Procedure:

    • Habituation: Allow the animals to freely explore an open-field arena.

    • Training: Place two identical objects in the arena and allow the animals to explore them for a set period.

    • Inter-trial Interval: Administer 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride or vehicle.

    • Testing: Replace one of the familiar objects with a novel object and record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (time spent with novel object / total exploration time).

    • An increase in the discrimination index in the compound-treated group compared to the vehicle group would suggest a pro-cognitive effect, consistent with D4R antagonism.

Causality and Trustworthiness: This behavioral model assesses the compound's ability to modulate cognitive function, a key role of the D4R. Positive results in this assay would provide in vivo evidence supporting the proposed mechanism of action.

Quantitative Data Summary

AssayParameterExpected Outcome for D4R Antagonist
Radioligand BindingKi (D4R)< 100 nM
Selectivity> 100-fold vs. other dopamine receptors
Functional (cAMP)IC50< 500 nM
Novel Object RecognitionDiscrimination IndexSignificant increase vs. vehicle

Conclusion and Future Directions

The structural features of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride strongly suggest its potential as a novel modulator of CNS receptors, with the dopamine D4 receptor being a primary hypothesized target. The proposed mechanism of action as a D4R antagonist is supported by the established pharmacology of structurally related benzyloxy piperidine derivatives.[5] The comprehensive experimental plan detailed in this guide provides a clear and robust pathway for the validation of this hypothesis.

Future research should focus on a thorough investigation of the compound's pharmacokinetic properties, including its metabolic stability and brain penetration. Furthermore, exploring its efficacy in a broader range of behavioral models relevant to psychosis and cognitive deficits will be crucial in defining its therapeutic potential. The insights gained from these studies will be instrumental in advancing 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride through the drug discovery pipeline.

References

  • 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | 1170364-71-2 | Benchchem. (n.d.).
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC - PubMed Central. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • 4-(4-Fluorobenzoyl)piperidine hydrochloride - Chem-Impex. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (n.d.).
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).

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Foundational

An In-depth Technical Guide on 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride for CNS Drug Discovery

A Senior Application Scientist's Synthesis of its Potential as a Serotonin Transporter Inhibitor Introduction: The Piperidine Scaffold in CNS Drug Discovery and the Promise of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of its Potential as a Serotonin Transporter Inhibitor

Introduction: The Piperidine Scaffold in CNS Drug Discovery and the Promise of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

The piperidine ring is a cornerstone in the architecture of numerous centrally active pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties, including enhanced blood-brain barrier penetration.[1] Within the vast landscape of piperidine-containing compounds, those functionalized with a benzyloxy moiety have emerged as a promising class of molecules for targeting key proteins in the central nervous system. This guide focuses on a particularly compelling, albeit under-documented, member of this family: 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

While extensive public data on this specific molecule is limited, its structural features strongly suggest its potential as a high-affinity ligand for the serotonin transporter (SERT).[2] This is supported by research on closely related 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which have demonstrated potent inhibition of SERT with Ki values ranging from 2 to 400 nM.[2] As such, 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride represents a valuable scaffold for the discovery and development of novel selective serotonin reuptake inhibitors (SSRIs), a mainstay in the treatment of depression, anxiety disorders, and other psychiatric conditions.

This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, from its synthesis and physicochemical properties to its likely mechanism of action and the requisite experimental protocols for its thorough evaluation as a CNS drug candidate.

Synthesis and Physicochemical Characterization: A Proposed Pathway

A logical and efficient synthetic route to 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is through a Williamson ether synthesis, followed by the formation of the hydrochloride salt. This two-step process is a well-established and versatile method for preparing ethers.[3]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Salt Formation Reactant1 3-Hydroxypiperidine Intermediate 3-[(4-Fluorobenzyl)oxy]piperidine (Free Base) Reactant1->Intermediate SN2 Reaction Reactant2 4-Fluorobenzyl bromide Reactant2->Intermediate Base Strong Base (e.g., NaH) Base->Reactant1 Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Product 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride Intermediate->Product HCl HCl in ether HCl->Product

Caption: Proposed two-step synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Experimental Protocol: A General Approach

Step 1: Williamson Ether Synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine (Free Base)

  • To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

  • Slowly add a solution of 4-fluorobenzyl bromide (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 3-[(4-Fluorobenzyl)oxy]piperidine free base.

Step 2: Formation of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

  • Dissolve the purified 3-[(4-Fluorobenzyl)oxy]piperidine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride as a solid.

Physicochemical Properties: An Illustrative Comparison
Property4-(4-Fluorobenzyl)piperidine hydrochloride4-(3-fluorophenyl)-piperidine hydrochlorideInferred Properties for 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
Molecular Formula C12H16FN·HClC11H15ClFNC12H16FNO·HCl
Molecular Weight ~229.7 g/mol 215.69 g/mol [4]~245.7 g/mol
Appearance Solid[5]Solid[4]Likely a white to off-white solid
Solubility Expected to be soluble in water and polar organic solventsExpected to be soluble in water and polar organic solventsExpected to be soluble in water and polar organic solvents
pKa Not availableNot availableEstimated to be in the range of 8-10 for the piperidine nitrogen
logP (for free base) Not availableNot availableEstimated to be in the range of 2.5-3.5

Mechanism of Action: Targeting the Serotonin Transporter (SERT)

The structural similarity of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride to known SSRIs strongly suggests that its primary mechanism of action in the CNS is the inhibition of the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.

Proposed Binding and Inhibition Pathway

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride SERT Serotonin Transporter (SERT) on Presynaptic Neuron Compound->SERT Inhibition Serotonin_Neuron Serotonin in Presynaptic Neuron SERT->Serotonin_Neuron Serotonin_Synapse Serotonin in Synaptic Cleft Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding & Activation Signaling Downstream Signaling (Mood, Cognition, etc.) Postsynaptic_Receptor->Signaling

Caption: Proposed mechanism of action of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride as a SERT inhibitor.

In Vitro Characterization: A Step-by-Step Guide

A thorough in vitro evaluation is essential to confirm the compound's activity at SERT and to assess its selectivity over other monoamine transporters.

SERT Binding Affinity Assay

This assay determines the affinity of the test compound for the serotonin transporter, typically by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Preparation of Membranes: Utilize cell membranes from a cell line stably expressing the human serotonin transporter (hSERT), or alternatively, use rat brain synaptosomes.

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine are commonly used radioligands for SERT binding assays.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride).

  • Separation: After incubation (e.g., 60 minutes at room temperature), separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of serotonin into cells expressing SERT.

Protocol:

  • Cell Culture: Use a suitable cell line endogenously or recombinantly expressing hSERT, such as JAR choriocarcinoma cells or HEK293-hSERT cells.[6]

  • Substrate: Use [³H]-Serotonin ([³H]-5-HT) as the substrate.

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-5-HT.

  • Termination: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of [³H]-5-HT taken up using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of serotonin uptake.

In Vivo Evaluation: Assessing CNS Effects in Rodent Models

In vivo studies are crucial to determine the compound's efficacy, safety, and pharmacokinetic profile in a living organism.

Pharmacokinetic and Blood-Brain Barrier Penetration Studies

These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound, with a particular focus on its ability to cross the blood-brain barrier.

Protocol:

  • Administration: Administer 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride to rodents (mice or rats) via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: At various time points, collect blood and brain tissue samples.

  • Sample Processing: Process the samples to extract the compound.

  • Quantification: Use a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma and brain homogenates.

  • Data Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The brain-to-plasma concentration ratio (Kp) provides an indication of blood-brain barrier penetration.

Behavioral Models for Antidepressant-like Activity

Several well-validated behavioral models in rodents are used to screen for antidepressant-like effects.

Forced Swim Test (FST)

The FST is a widely used test to assess behavioral despair.[7][8] Antidepressants typically reduce the duration of immobility in this test.

Protocol:

  • Apparatus: A transparent cylindrical container filled with water (23-25 °C).

  • Procedure: Place the mouse or rat in the water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Analysis: Compare the immobility time between vehicle-treated and compound-treated groups.

Tail Suspension Test (TST)

Similar to the FST, the TST is a measure of behavioral despair in mice.[9][10]

Protocol:

  • Apparatus: A suspension bar and tape to suspend the mouse by its tail.

  • Procedure: Suspend the mouse by its tail for a 6-minute session.

  • Scoring: Record the duration of immobility.

  • Analysis: Compare the immobility time between vehicle-treated and compound-treated groups.

Locomotor Activity Test

This test is important to rule out the possibility that the effects observed in the FST or TST are due to a general increase or decrease in motor activity.[6][11]

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 15-30 minutes).

  • Scoring: Record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Analysis: Compare the locomotor activity between vehicle-treated and compound-treated groups.

Conclusion: A Promising Scaffold for CNS Drug Discovery

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride presents a compelling starting point for the development of novel CNS therapeutics. Its structural features, supported by data from closely related analogs, strongly point towards a mechanism of action involving the inhibition of the serotonin transporter. The synthetic route is straightforward, and a clear path for its in vitro and in vivo characterization is well-established.

Further investigation, including the generation of specific physicochemical and pharmacological data for this exact molecule, is warranted. The protocols outlined in this guide provide a robust framework for such an evaluation. By systematically applying these methods, researchers can fully elucidate the potential of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride and its derivatives as next-generation treatments for a range of CNS disorders.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine Enantiomers

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional molecular exploration. Specifically, chiral 3-hydroxypiperidine and its derivatives are crucial building blocks in the synthesis of numerous therapeutic agents, including treatments for cancer, neurological disorders, and infectious diseases. The stereochemistry at the C3 position is often critical for biological activity, making the development of robust and efficient stereoselective synthetic routes to access enantiomerically pure 3-substituted piperidines a paramount objective in drug discovery and development.

This application note provides a detailed guide to the stereoselective synthesis of the (R)- and (S)-enantiomers of 3-[(4-Fluorobenzyl)oxy]piperidine, a key intermediate for various research and development programs. We will present two primary, field-proven strategies for establishing the crucial C3 stereocenter: enzymatic asymmetric reduction and classical chemical resolution. Subsequently, a reliable protocol for the etherification of the chiral alcohol and the final deprotection to yield the target enantiomers will be detailed. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of these synthetic transformations.

Strategic Overview: Pathways to Enantiopure 3-[(4-Fluorobenzyl)oxy]piperidine

The synthesis of the target enantiomers can be conceptually divided into three main stages:

  • Stereoselective formation of N-Boc-3-hydroxypiperidine: This is the key stereochemistry-defining stage. We will explore two distinct and highly effective methods.

  • O-Alkylation of the chiral alcohol: Introduction of the 4-fluorobenzyl group via a Williamson ether synthesis.

  • N-Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

The overall synthetic pathway is depicted below.

Synthetic_Pathway cluster_0 PART 1: Stereocenter Formation cluster_1 PART 2: Side Chain Introduction cluster_2 PART 3: Final Product Prochiral_Ketone N-Boc-3-piperidone Chiral_Alcohol (S)- or (R)-N-Boc-3-hydroxypiperidine Prochiral_Ketone->Chiral_Alcohol Enzymatic Asymmetric Reduction (Strategy 1) Racemic_Alcohol rac-N-Boc-3-hydroxypiperidine Racemic_Alcohol->Chiral_Alcohol Chemical Resolution (Strategy 2) Protected_Ether N-Boc-3-[(4-Fluorobenzyl)oxy]piperidine Chiral_Alcohol->Protected_Ether Williamson Ether Synthesis (O-Alkylation) Final_Product (S)- or (R)-3-[(4-Fluorobenzyl)oxy]piperidine Protected_Ether->Final_Product N-Boc Deprotection

Figure 1: Overall synthetic strategy for the preparation of 3-[(4-Fluorobenzyl)oxy]piperidine enantiomers.

Part 1: Stereoselective Synthesis of Chiral N-Boc-3-hydroxypiperidine

The cornerstone of this synthesis is the efficient and highly selective production of either the (S)- or (R)-enantiomer of N-Boc-3-hydroxypiperidine. Below, we detail two powerful and scalable methodologies.

Strategy 1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. The asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme is a premier method for generating the chiral alcohol with high enantiomeric excess (ee).[1]

Causality of Experimental Choices:

  • Ketoreductase (KRED): These enzymes, often sourced from organisms like Pichia pastoris or expressed in hosts like E. coli, exhibit exquisite stereoselectivity.[1] The choice of a specific KRED (many are commercially available) will determine whether the (S)- or (R)-enantiomer is produced.

  • Cofactor Regeneration: KREDs are typically dependent on a nicotinamide cofactor, either NADH or NADPH, for the hydride transfer. To make the process economically viable, a catalytic amount of the expensive cofactor is used in conjunction with a regeneration system. A common and efficient system pairs the KRED with a glucose dehydrogenase (GDH) enzyme and a stoichiometric amount of glucose. The GDH oxidizes glucose to gluconolactone, simultaneously reducing NAD(P)+ back to NAD(P)H, which can then be reused by the KRED.[2]

  • Isopropanol as a Co-substrate: An alternative, simpler cofactor regeneration system involves using isopropanol as a co-substrate. The KRED itself can often catalyze the oxidation of isopropanol to acetone, regenerating the necessary NADPH/NADH in the process.[3]

  • Reaction Conditions: The reaction is performed in an aqueous buffer (e.g., phosphate buffer) at a physiologically relevant pH (typically 7.0-7.5) and mild temperature (e.g., 30°C) to ensure optimal enzyme activity and stability.[2]

Enzymatic_Reduction cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone N-Boc-3-piperidone KRED_NADPH KRED-NADPH Alcohol (S)-N-Boc-3-hydroxypiperidine KRED_NADP KRED-NADP+ KRED_NADPH->Alcohol Hydride Transfer NADP NADP+ KRED_NADP->NADP Releases NADP+ GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Oxidation Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Consumed NADPH->KRED_NADPH Regenerates KRED-NADPH

Figure 2: Mechanism of KRED-catalyzed asymmetric reduction with GDH-mediated cofactor regeneration.

Protocol 1: Enzymatic Asymmetric Reduction to (S)-N-Boc-3-hydroxypiperidine

ParameterValue
Substrate Concentration100 g/L
Enzyme Loading (KRED)~1-5% (w/w vs. substrate)
CofactorNADP+ or NAD+ (catalytic)
Regeneration SystemGlucose Dehydrogenase (GDH) & Glucose
Temperature30°C
pH7.5 (Phosphate Buffer)
Reaction Time16-24 hours
Conversion>99%
Enantiomeric Excess (ee)>99%

Step-by-Step Methodology:

  • To a temperature-controlled reactor, add phosphate buffer (100 mM, pH 7.5).

  • Add glucose (1.2 equivalents relative to the ketone substrate).

  • Add the ketoreductase (specific for (S)-product formation) and glucose dehydrogenase.

  • Add the NAD(P)+ cofactor.

  • Stir the mixture at 30°C until all components are dissolved.

  • Add N-Boc-3-piperidone (1.0 eq).

  • Maintain the reaction at 30°C with gentle stirring for 16-24 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a white solid or oil. The product is often of sufficient purity for the next step.

Strategy 2: Chemical Resolution of Racemic N-Boc-3-hydroxypiperidine

Classical resolution remains a robust and scalable method for separating enantiomers. This strategy involves the diastereoselective salt formation between the racemic 3-hydroxypiperidine (after Boc-protection) and a chiral resolving agent. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[4]

Causality of Experimental Choices:

  • Starting Material: This method begins with racemic 3-hydroxypiperidine, which can be synthesized by the hydrogenation of 3-hydroxypyridine.[5] The amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Chiral Resolving Agent: The choice of resolving agent is critical. For the resolution of 3-hydroxypiperidine, chiral acids such as D-pyroglutamic acid or L-camphorsulfonic acid have proven effective.[4][5] For example, using D-pyroglutamic acid will preferentially crystallize the diastereomeric salt with (S)-3-hydroxypiperidine.

  • Solvent System: The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts. A common choice is ethanol or a mixture of ethanol and methyl tertiary butyl ether (MTBE), from which the desired diastereomeric salt will selectively precipitate upon cooling.[4]

  • Salt Breaking and Protection: After isolation of the desired diastereomeric salt, it is treated with a base (e.g., NaOH) to liberate the free chiral amine. This is immediately followed by reaction with Boc₂O to afford the enantiomerically enriched N-Boc-3-hydroxypiperidine.[5]

Chemical_Resolution Racemate rac-3-hydroxypiperidine Diastereomers Mixture of Diastereomeric Salts (S,D)-salt & (R,D)-salt Racemate->Diastereomers ResolvingAgent D-Pyroglutamic Acid (Chiral Resolving Agent) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization in Ethanol Diastereomers->Crystallization InsolubleSalt Insoluble (S,D)-salt (Precipitate) Crystallization->InsolubleSalt SolubleSalt Soluble (R,D)-salt (in Mother Liquor) Crystallization->SolubleSalt Base Base (e.g., NaOH) 'Salt Breaking' InsolubleSalt->Base ChiralAmine (S)-3-hydroxypiperidine Base->ChiralAmine BocProtection Boc₂O, Base ChiralAmine->BocProtection FinalProduct (S)-N-Boc-3-hydroxypiperidine BocProtection->FinalProduct

Figure 3: Workflow for the chemical resolution of racemic 3-hydroxypiperidine.

Protocol 2: Chemical Resolution and Boc-Protection for (S)-N-Boc-3-hydroxypiperidine

ParameterValue
SubstrateRacemic 3-hydroxypiperidine
Resolving AgentD-pyroglutamic acid
Molar Ratio (Substrate:Agent)1 : 0.55 - 0.6
Solvent95% Ethanol
Crystallization TemperatureCool to -5°C
Yield (Resolution Step)~55% for the desired salt
Chiral Purity>99% ee after recrystallization

Step-by-Step Methodology:

  • Resolution: a. In a suitable reactor, charge racemic 3-hydroxypiperidine (1.0 eq) and D-pyroglutamic acid (~0.55 eq).[5] b. Add 95% ethanol and heat the mixture to reflux until all solids dissolve. c. Gradually cool the solution to allow for crystallization. Continue cooling to -5°C and hold for 1-2 hours. d. Filter the resulting precipitate and wash the solid with cold ethanol. This solid is the (S)-3-hydroxypiperidine D-pyroglutamate salt. e. The enantiomeric purity can be further enhanced by recrystallization from ethanol if necessary.

  • Salt Breaking and Boc-Protection: a. Suspend the isolated diastereomeric salt in water. b. Add a base, such as sodium hydroxide, to adjust the pH to >10, liberating the free (S)-3-hydroxypiperidine. c. To this aqueous solution, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq). d. Stir vigorously at room temperature for 3-6 hours. e. Extract the N-Boc protected product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Part 2: O-Alkylation via Williamson Ether Synthesis

With the enantiomerically pure N-Boc-3-hydroxypiperidine in hand, the next step is to introduce the 4-fluorobenzyl group. The Williamson ether synthesis is the classic and most reliable method for this transformation.

Causality of Experimental Choices:

  • Mechanism: This reaction proceeds via an SN2 mechanism.[6] The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the 4-fluorobenzyl halide, displacing the halide and forming the ether linkage.

  • Stereochemical Integrity: Crucially, the reaction occurs at the benzylic carbon of the electrophile, not at the chiral center of the piperidine ring. Therefore, this process proceeds with full retention of the stereochemistry at C3.

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas.

  • Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal. These solvents effectively solvate the cation of the base (e.g., Na+) without solvating the alkoxide nucleophile, thus enhancing its reactivity.

  • Electrophile: 4-Fluorobenzyl bromide is typically used as the electrophile due to the good leaving group ability of bromide compared to chloride.

Protocol 3: O-Alkylation of (S)-N-Boc-3-hydroxypiperidine

ParameterValue
Substrate(S)-N-Boc-3-hydroxypiperidine
BaseSodium Hydride (NaH, 60% dispersion in oil)
Electrophile4-Fluorobenzyl bromide
Molar Ratio (Substrate:Base:Electrophile)1 : 1.2 : 1.1
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0°C to Room Temperature
Reaction Time12-16 hours
YieldTypically >85%

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF to the NaH suspension. (Note: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0°C.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0°C.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (S)-3-[(4-fluorobenzyl)oxy]piperidine-1-carboxylate.

Part 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to furnish the target primary amine. This is reliably achieved under acidic conditions.

Causality of Experimental Choices:

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane or methanol) are the most common and effective reagents for Boc deprotection.[7]

  • Mechanism: The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, releasing the free amine.

  • Selectivity: These conditions are highly selective for the acid-labile Boc group and, under controlled conditions (room temperature or below), will not cleave the more robust benzyl ether linkage.

  • Work-up: After the reaction, the excess acid and solvent are typically removed in vacuo. The resulting product is the corresponding salt (e.g., trifluoroacetate or hydrochloride). A subsequent basic work-up is required to isolate the free amine.

Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

ParameterValue
Substratetert-butyl (S)-3-[(4-fluorobenzyl)oxy]piperidine-1-carboxylate
ReagentTrifluoroacetic Acid (TFA)
SolventDichloromethane (DCM)
TFA/DCM Ratio1:1 (v/v)
Temperature0°C to Room Temperature
Reaction Time1-2 hours
YieldQuantitative

Step-by-Step Methodology:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA).[8]

  • Remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.

  • Monitor for the completion of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid and liberate the free amine.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (S)-3-[(4-Fluorobenzyl)oxy]piperidine. The product can be further purified by distillation or crystallization if necessary.

Summary and Data Presentation

The following table summarizes the expected outcomes for the synthesis of (S)-3-[(4-Fluorobenzyl)oxy]piperidine. Similar results are expected for the (R)-enantiomer by selecting the appropriate enantiomer during resolution or the corresponding KRED.

StepReactionKey ReagentsTypical YieldPurity/Selectivity
1Enzymatic ReductionKRED, GDH, Glucose>95%>99% ee
2O-AlkylationNaH, 4-F-BnBr, THF>85%>98% chemical purity
3N-DeprotectionTFA, DCM~Quantitative>98% chemical purity

References

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  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. pubs.acs.org. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. Available at: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Googleapis. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

Sources

Application

N-alkylation of 3-(benzyloxy)piperidine with 4-fluorobenzyl bromide

Application Note: A-08B Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-fluorobenzyl)-3-(benzyloxy)piperidine, a key intermediate in the development of various CNS-active...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-08B

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-fluorobenzyl)-3-(benzyloxy)piperidine, a key intermediate in the development of various CNS-active pharmaceutical agents. The N-alkylation of the secondary amine, 3-(benzyloxy)piperidine, with the electrophilic 4-fluorobenzyl bromide is detailed. This application note elucidates the underlying chemical principles, provides a step-by-step experimental procedure, offers characterization data, and outlines critical troubleshooting and safety considerations. The described method is optimized for high yield and purity, utilizing standard laboratory equipment and reagents.

Introduction & Scientific Background

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The target molecule, 1-(4-fluorobenzyl)-3-(benzyloxy)piperidine, combines several important structural motifs. The 3-benzyloxy group provides a chiral center and a bulky substituent that can influence binding to biological targets, while the N-(4-fluorobenzyl) group is a common feature in neuropharmacological agents, known to enhance binding affinity and CNS penetration.

This synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary amine of 3-(benzyloxy)piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide and displacing the bromide leaving group.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Reaction Scheme of N-alkylation

Mechanism Causality: The reaction is performed in the presence of a mild base, potassium carbonate (K₂CO₃), which serves as an acid scavenger.[2][3] It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the starting amine.[2] Protonation would form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[4] Acetonitrile is selected as the solvent because it is a polar aprotic solvent, which is known to accelerate SN2 reactions by solvating the cation (K⁺) while leaving the nucleophile relatively free to attack the electrophile.[5][6][7]

SN2_Mechanism cluster_reactants Step 1: Deprotonation (Base Activation) cluster_sn2 Step 2: Nucleophilic Attack (SN2) cluster_products Step 3: Product Formation Piperidine 3-(Benzyloxy)piperidine (Nucleophile) DeprotonatedPiperidine DeprotonatedPiperidine Piperidine->DeprotonatedPiperidine Deprotonation Base K₂CO₃ (Base) TransitionState [Transition State]‡ DeprotonatedPiperidine->TransitionState BenzylBromide 4-Fluorobenzyl Bromide (Electrophile) BenzylBromide->TransitionState Product 1-(4-Fluorobenzyl)-3-(benzyloxy)piperidine TransitionState->Product Byproduct KHCO₃ + KBr TransitionState->Byproduct

Caption: The SN2 reaction mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)EquivalentsGrade/Purity
3-(Benzyloxy)piperidine191.271.91 g10.01.0>98%
4-Fluorobenzyl bromide189.042.08 g11.01.1>97%
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0Anhydrous, ≥99%
Acetonitrile (MeCN)41.0550 mL--Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)-~200 mL--ACS Grade
Hexanes-~300 mL--ACS Grade
Deionized Water-~150 mL---
Brine (Saturated NaCl)-~50 mL---
Magnesium Sulfate (MgSO₄)-~5 g--Anhydrous
Silica Gel-~50 g--230-400 mesh
Reaction Setup and Execution
  • Preparation: To a 100 mL oven-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Add 3-(benzyloxy)piperidine (1.91 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Begin vigorous stirring to create a fine suspension.

  • Add 4-fluorobenzyl bromide (2.08 g, 11.0 mmol) to the suspension at room temperature. A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.[4]

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath and maintain for 4-6 hours under a nitrogen atmosphere. The gentle reflux helps to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9][10] Take small aliquots from the reaction mixture every hour after the first hour.[10]

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and potassium permanganate stain.

    • Observation: The reaction is complete upon the disappearance of the 3-(benzyloxy)piperidine spot.

Work-up and Purification
  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and byproduct salts through a pad of celite, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts, followed by brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 1-(4-fluorobenzyl)-3-(benzyloxy)piperidine as a colorless to pale yellow oil. Expected yield: 80-90%.

Visualization of Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, MeCN) Reaction 2. Reaction (Heat to 70°C, 4-6h) Setup->Reaction Monitor 3. TLC Monitoring (Check for SM disappearance) Reaction->Monitor Hourly aliquots Monitor->Reaction Reaction incomplete Workup 4. Aqueous Work-up (Filter, Extract, Dry) Monitor->Workup Reaction complete Purify 5. Purification (Flash Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, IR) Purify->Characterize

Caption: High-level experimental workflow from setup to analysis.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.20 (m, 7H, Ar-H), 6.98 (t, J=8.7 Hz, 2H, Ar-H), 4.55 (s, 2H, O-CH₂-Ph), 3.50 (s, 2H, N-CH₂-Ar), plus characteristic piperidine ring protons.
¹³C NMR (100 MHz, CDCl₃)δ ~162 (d, J=245 Hz, C-F), ~138 (Ar-C), ~130 (d, J=8 Hz, Ar-C), ~115 (d, J=21 Hz, Ar-C), ~75 (O-CH), ~70 (O-CH₂), ~58 (N-CH₂), plus other piperidine and aromatic carbons.
Mass Spec (ESI+)m/z calculated for C₁₉H₂₃FNO [M+H]⁺: 299.17; found: 300.18.
Appearance Colorless to pale yellow oil.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time/temperature. 2. Inactive reagents (moisture). 3. Insufficient base.1. Extend reaction time to 8 hours or increase temperature to reflux (82°C). 2. Ensure use of anhydrous solvent and freshly opened reagents. 3. Increase K₂CO₃ to 2.5 equivalents.
Formation of Side Products Over-alkylation leading to quaternary ammonium salt.This is unlikely with a secondary amine and controlled stoichiometry but can be minimized by ensuring no more than 1.1 equivalents of the benzyl bromide are used.[11]
Low Yield after Purification 1. Product loss during extraction. 2. Inefficient column chromatography.1. Perform a back-extraction of the aqueous layers with ethyl acetate. 2. Use a shallower eluent gradient during chromatography to improve separation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12] All operations should be conducted inside a certified chemical fume hood.[13]

  • Reagent Handling:

    • 4-Fluorobenzyl bromide: Is a lachrymator and corrosive.[14][15] It causes severe skin burns and eye damage.[14] Avoid inhalation and contact with skin and eyes.[15] Handle only in a well-ventilated area.[12]

    • 3-(Benzyloxy)piperidine: Piperidine derivatives should be handled with care as they can be skin and respiratory irritants.[16]

    • Acetonitrile: Is flammable and toxic. Avoid breathing vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online Forum]. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • The Journal of Physical Chemistry B. (2020). Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. ACS Publications. Available at: [Link]

  • Synthetic Communications. (2008). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Taylor & Francis Online. Available at: [Link]

  • ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Available at: [Link]

  • Fiveable. (n.d.). Acetonitrile Definition - Organic Chemistry Key Term. Available at: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online Forum]. Available at: [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

Sources

Method

Application Note: Chromatographic Purification and Quality Control of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

Abstract This application note provides a comprehensive guide for the purification and analysis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The basic nature of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification and analysis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The basic nature of the piperidine moiety presents unique challenges, such as peak tailing in normal-phase chromatography. We present a robust two-stage purification strategy employing automated flash chromatography for initial purification of the free base, followed by salt formation and subsequent recrystallization to yield the high-purity hydrochloride salt. This guide details the rationale behind methodological choices, provides step-by-step protocols, and outlines a complete analytical workflow for purity verification, ensuring a final product that meets stringent quality standards for drug development.

Introduction: The Purification Challenge

3-[(4-Fluorobenzyl)oxy]piperidine is a heterocyclic building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of a secondary amine in the piperidine ring (pKa typically ~11) imparts basic properties, which often leads to strong interactions with the acidic silanol groups on standard silica gel stationary phases. This interaction is a primary cause of significant peak tailing during chromatographic purification, resulting in poor resolution and cross-contamination of fractions.

Furthermore, as the final product is the hydrochloride salt, a robust method for its formation and subsequent purification is required. Direct purification of the salt via chromatography can be challenging and may lead to on-column salt exchange if improper mobile phases are used. This guide addresses these challenges by outlining a strategic approach: purification of the more chromatographically amenable free base, followed by a highly efficient crystallization process for the hydrochloride salt.

Strategic Overview: A Two-Stage Purification Workflow

Our recommended strategy involves a logical sequence designed to maximize both purity and yield. The workflow is initiated with the crude synthetic product, which is first purified in its free base form using automated flash chromatography. The purified free base is then converted to its hydrochloride salt and subjected to recrystallization as a final polishing step.

Purification_Workflow Crude Crude Synthetic Product (Free Base + Impurities) FlashChrom Step 1: Automated Flash Chromatography (Normal Phase) Crude->FlashChrom  Load crude material FreeBase Purified Free Base (>95% Purity) FlashChrom->FreeBase  Collect pure fractions SaltForm Step 2: Salt Formation (HCl in Ether) FreeBase->SaltForm  Dissolve in solvent Recrystal Step 3: Recrystallization SaltForm->Recrystal  Precipitate salt FinalHCl Final Product 3-[(4-Fluorobenzyl)oxy]piperidine HCl (>99.5% Purity) Recrystal->FinalHCl  Isolate crystals QC QC Analysis (HPLC, LC-MS, NMR, Karl Fischer) FinalHCl->QC  Verify purity & identity

Caption: High-level workflow for the purification of 3-[(4-Fluorobenzyl)oxy]piperidine HCl.

Protocol I: Flash Chromatography of the Free Base

Rationale: Purifying the compound as a free base on silica gel is often more effective than purifying the salt. However, to counteract the basicity of the piperidine nitrogen and prevent peak tailing, a basic modifier must be added to the mobile phase[1]. Triethylamine (TEA) is an excellent choice as it is volatile and can be easily removed under vacuum. It competes with the basic analyte for binding to the acidic silanol groups on the silica surface, resulting in more symmetrical peak shapes and improved separation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 1.0 g of the crude 3-[(4-Fluorobenzyl)oxy]piperidine in a minimal amount of dichloromethane (DCM).

    • Add 1.5 g of silica gel (same as in the column) to the solution.

    • Concentrate the slurry in vacuo until a dry, free-flowing powder is obtained. This dry-loading technique prevents solvent effects that can degrade resolution.

  • Chromatography System & Conditions:

    • System: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®).

    • Stationary Phase: 40 g Silica Gel Cartridge.

    • Mobile Phase A: Heptane.

    • Mobile Phase B: Ethyl Acetate with 0.5% v/v Triethylamine (TEA).

    • Flow Rate: 40 mL/min.

    • Detection: UV, 254 nm and 280 nm.

  • Gradient Elution:

Time (min)% B (EtOAc + 0.5% TEA)
0.05
2.05
15.060
18.060
18.1100
20.0100
  • Fraction Collection & Analysis:

    • Collect fractions based on UV absorbance.

    • Analyze relevant fractions by Thin Layer Chromatography (TLC) using a 70:30 Heptane:Ethyl Acetate system with 0.5% TEA and visualize with a UV lamp and potassium permanganate stain.

    • Combine fractions containing the pure product and concentrate in vacuo to yield the purified free base as a colorless oil.

Protocol II: Hydrochloride Salt Formation & Recrystallization

Rationale: Conversion to the hydrochloride salt enhances the stability and handling properties of the compound, often yielding a crystalline solid which is preferable for pharmaceutical applications[2]. Recrystallization is a powerful final purification step that removes minor impurities by exploiting differences in solubility between the desired compound and contaminants in a chosen solvent system.[3] Isopropanol (IPA) and diethyl ether (Et₂O) is a commonly effective solvent/anti-solvent system for crystallizing amine hydrochloride salts.

Experimental Protocol:

  • Salt Formation:

    • Dissolve the purified free base (assuming ~0.8 g from the previous step) in 10 mL of anhydrous diethyl ether.

    • While stirring, slowly add 1.1 equivalents of a 2 M solution of HCl in diethyl ether dropwise.

    • A white precipitate of the hydrochloride salt will form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Recrystallization:

    • Filter the crude hydrochloride salt and wash with a small amount of cold diethyl ether.

    • Transfer the solid to a clean flask and add a minimal amount of hot isopropanol (approx. 70-80°C) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath (0-5°C) for 1 hour to maximize crystal formation.

    • Isolate the crystals by vacuum filtration, washing with a small volume of cold isopropanol, followed by cold diethyl ether.

    • Dry the crystals in a vacuum oven at 40°C overnight to yield pure 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Quality Control and Purity Assessment

A multi-pronged analytical approach is essential to confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment, while LC-MS confirms molecular weight and NMR spectroscopy validates the chemical structure.[4]

QC_Analysis FinalProduct Final HCl Salt HPLC HPLC Purity (>99.5%) FinalProduct->HPLC LCMS LC-MS Identity (Confirm MW) FinalProduct->LCMS NMR NMR Structure (Confirm Identity) FinalProduct->NMR KF Karl Fischer (<0.1% Water) FinalProduct->KF

Caption: Analytical techniques for final product quality control.

Protocol III: Purity Determination by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC using a C18 column is the gold standard for purity analysis of polar organic salts. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) ensures good peak shape by protonating any residual free base.[5]

  • System & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Sample Concentration: 1 mg/mL in 50:50 Water:Acetonitrile.

    • Detection: UV at 254 nm.

  • Gradient Elution:

Time (min)% B (Acetonitrile + 0.1% TFA)
0.010
15.090
18.090
18.110
20.010

Expected Results:

The final product should exhibit a single major peak with a purity of >99.5% by peak area normalization. The identity can be confirmed by LC-MS, which should show a molecular ion corresponding to the free base [M+H]⁺. ¹H and ¹³C NMR spectra should be consistent with the structure of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Summary of Analytical Data

TestMethodSpecificationTypical Result
Purity RP-HPLC (254 nm)≥ 99.5% Area99.8%
Identity ¹H NMR, ¹³C NMRConforms to structureConforms
Mass Verification LC-MS (ESI+)[M+H]⁺ = 224.12224.13
Water Content Karl Fischer Titration≤ 0.2% w/w0.08%
Appearance Visual InspectionWhite Crystalline SolidConforms

Conclusion

The described protocols provide a reliable and scalable method for obtaining high-purity 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. The strategic separation of the free base by flash chromatography with a basic modifier effectively overcomes common purification hurdles. Subsequent salt formation and recrystallization serve as a highly effective final polishing step. The comprehensive analytical workflow ensures that the final product meets the stringent purity and identity requirements for use in drug discovery and development.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

  • Hyma Synthesis Pvt. Ltd. Custom Synthesis and API Development. General discussion on process development and the need for high purity intermediates. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? A forum discussion highlighting common HPLC issues with piperidine derivatives, such as peak splitting with free bases versus single peaks for hydrochloride salts. [Link]

  • James, P. et al. (2016). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. General synthetic and purification procedures for piperidine derivatives. [Link]

  • Google Patents.Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Chromatography Forum. Using prep HPLC for ion exchange. A discussion on how mobile phase modifiers like TFA can exchange the counter-ion of a salt during purification. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Details synthetic routes and characterization for various piperidine scaffolds. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? A discussion thread on strategies for purifying hydrochloride salts, including recrystallization and solvent washing. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Provides examples of synthesis and TLC monitoring for related fluorophenyl-piperidine structures. [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. General guidelines for preparing samples for HPLC analysis. [Link]

Sources

Application

Application Note: Structural Elucidation of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural analysis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, a key intermediate in pharmaceutical development, using one-dimensional ¹H and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, a key intermediate in pharmaceutical development, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition. The core of this document is an in-depth interpretation of the resulting spectra, correlating each signal to its corresponding nucleus within the molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal molecular structure confirmation.

Introduction: The Role of NMR in Pharmaceutical Analysis

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a non-negotiable cornerstone of safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of the structure of organic molecules in solution. For a molecule such as 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, which contains multiple distinct chemical environments—a saturated heterocyclic piperidine ring, an aromatic system, and a benzylic ether linkage—NMR provides a detailed roadmap of the atomic connectivity and stereochemistry.

The presence of a fluorine atom introduces an additional layer of complexity and diagnostic utility. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, not only provides its own NMR spectrum but also couples with neighboring ¹H and ¹³C nuclei, offering valuable through-bond connectivity information.[1][2] This guide will walk through the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the complete structural elucidation of this important compound.

Theoretical Considerations for Spectral Interpretation

A predictive understanding of the NMR spectrum of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride requires consideration of several key principles:

  • Chemical Shift (δ): The location of a signal in an NMR spectrum is dictated by the local electronic environment of the nucleus. Electronegative atoms, such as oxygen, nitrogen, and fluorine, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[3] The protonation of the piperidine nitrogen to form the hydrochloride salt will further influence the chemical shifts of the protons on the heterocyclic ring.

  • Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent carbons will interact through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring nuclei and their dihedral angles.

  • Fluorine Coupling: The fluorine atom will couple with protons and carbons, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (e.g., ²J, ³J, ⁴J).[2] This coupling is a powerful tool for assigning signals in the aromatic ring.

Experimental Protocol

This section details a robust protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4]

  • Analyte Preparation: Ensure the 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride sample is dry and free of particulate matter. For a standard 5 mm NMR tube, weigh out approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good starting points for hydrochloride salts. In this protocol, we will use CD₃OD.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

  • Filtration and Transfer: To remove any insoluble impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, the residual solvent signal can be used (e.g., CD₃OD at δH 3.31 ppm and δC 49.0 ppm). Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although it is often omitted for polar solvents.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Freq.400 MHzProvides good signal dispersion for routine structural analysis.
Pulse ProgramStandard 90° pulseExcites all protons uniformly.
Spectral Width-2 to 12 ppmEncompasses the expected chemical shift range for all proton signals.
Acquisition Time2-4 secondsEnsures good digital resolution.
Relaxation Delay2-5 secondsAllows for near-complete relaxation of protons, enabling accurate integration.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio for the given sample concentration.
Temperature298 K (25 °C)Standard operating temperature.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Freq.100 MHzCorresponds to the ¹³C frequency on a 400 MHz instrument.
Pulse ProgramProton-decoupled pulse program (e.g., zgpg30)Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.
Spectral Width0 to 180 ppmCovers the typical range for sp³ and sp² hybridized carbons in the molecule.
Acquisition Time1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2 secondsAdequate for most carbons in a molecule of this size.
Number of Scans1024-4096Required to overcome the low natural abundance and sensitivity of the ¹³C nucleus.
Temperature298 K (25 °C)Standard operating temperature.

Spectral Analysis and Interpretation

The following sections provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Molecular Structure and Numbering

For clarity in the spectral assignment, the following numbering scheme will be used:

Caption: Molecular structure and numbering of 3-[(4-Fluorobenzyl)oxy]piperidine.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the benzylic protons, and the protons of the piperidine ring.

Expected ¹H NMR Data:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-2', H-6'~ 7.35dd2H³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 5.5These protons are ortho to the benzylic group and meta to the fluorine. They will appear as a doublet of doublets due to coupling with the adjacent H-3'/H-5' protons and a weaker long-range coupling to the fluorine atom.[7]
H-3', H-5'~ 7.10t2H³J(H,H) ≈ 8.7, ³J(H,F) ≈ 8.7These protons are ortho to the fluorine and will be split by both the adjacent protons and the fluorine atom. Due to the similar magnitude of the coupling constants, this signal often appears as a triplet (more accurately, a doublet of doublets with similar J values).
H-7'~ 4.60s2H-The benzylic protons are adjacent to an oxygen atom, which deshields them significantly.[8][9] In the absence of a chiral center, they are chemically equivalent and will appear as a singlet.
H-3~ 3.80m1H-This proton is on the same carbon as the ether oxygen, leading to a downfield shift. It will be a complex multiplet due to coupling with the protons on C-2 and C-4.
H-2eq, H-6eq~ 3.50m2H-The equatorial protons on the carbons adjacent to the protonated nitrogen are deshielded. Their exact shift and multiplicity will depend on the chair conformation of the piperidine ring.
H-2ax, H-6ax~ 3.10m2H-The axial protons adjacent to the nitrogen are also deshielded but typically appear slightly upfield compared to their equatorial counterparts.
H-4eq, H-5eq~ 2.00m2H-Protons further from the electronegative atoms will appear more upfield.
H-4ax, H-5ax~ 1.70m2H-These are typically the most shielded protons in the piperidine ring.
N-HBroadbr s2H-The protons on the nitrogen will likely be a broad singlet due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. The integration would be for two protons (NH₂⁺).
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon signals in the aromatic ring will exhibit splitting due to coupling with the fluorine atom.

Expected ¹³C NMR Data:

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)Coupling Constant (J, Hz)Rationale
C-4'~ 162.5d¹J(C,F) ≈ 245The carbon directly bonded to the fluorine atom shows a very large one-bond coupling constant and is significantly deshielded.[2]
C-1'~ 133.5d⁴J(C,F) ≈ 3This is the ipso-carbon of the aromatic ring, attached to the benzylic group. It will exhibit a small four-bond coupling to the fluorine.
C-2', C-6'~ 129.5d³J(C,F) ≈ 8These carbons are meta to the fluorine and will show a moderate three-bond coupling constant.
C-3', C-5'~ 115.5d²J(C,F) ≈ 21These carbons are ortho to the fluorine and will exhibit a larger two-bond coupling constant.[10]
C-3~ 75.0s-The carbon bearing the ether oxygen is significantly deshielded.
C-7'~ 70.0s-The benzylic carbon, also attached to oxygen, appears in this region.
C-2, C-6~ 49.0s-The carbons adjacent to the protonated nitrogen are deshielded. Their chemical shift is influenced by the positive charge on the nitrogen.
C-5~ 28.0s-This piperidine carbon is relatively shielded.
C-4~ 23.0s-This is typically the most shielded carbon in the piperidine ring.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently confirm the identity and purity of this compound. The characteristic chemical shifts, spin-spin coupling patterns, and, notably, the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide a unique spectral fingerprint for the molecule. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical entities throughout the drug development pipeline.

References

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Method

Application Notes and Protocols for the Solubility Assessment of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

Introduction: The Critical Role of Solubility in Drug Development 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a heterocyclic compound featuring a piperidine core, a structural motif prevalent in numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a heterocyclic compound featuring a piperidine core, a structural motif prevalent in numerous pharmaceuticals. As a hydrochloride salt, its physicochemical properties, particularly solubility, are of paramount importance for researchers in drug discovery and development. Solubility fundamentally dictates a compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification to bioavailability and therapeutic efficacy.[1][2] Inadequate solubility can lead to misleading results in biological assays, hinder formulation development, and ultimately cause the failure of promising drug candidates.[3]

This technical guide provides a comprehensive overview of the solubility of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in dimethyl sulfoxide (DMSO) and other common organic solvents. It is designed to offer researchers and scientists a blend of theoretical understanding and practical, field-proven protocols to accurately assess and leverage the solubility characteristics of this compound. We will explore the chemical principles governing its solubility, provide a detailed methodology for its experimental determination, and discuss the implications of these findings for various research applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a salt formed from a basic piperidine nitrogen and hydrochloric acid. This salt formation significantly enhances its polarity and, consequently, its solubility in polar solvents compared to its free base form.[1][2] The presence of the fluorobenzyl ether moiety introduces both lipophilic and polar characteristics, creating a nuanced solubility profile across a spectrum of organic solvents.

While specific experimental data for this exact molecule is not widely published, we can infer its likely solubility based on the behavior of analogous structures, such as piperidine and its simple salts.[4][5] Piperidine hydrochloride is known to be highly soluble in water and alcohols.[6] The parent heterocycle, piperidine, is miscible with water and demonstrates high solubility in a range of organic solvents like alcohols, ethers, and chloroform, with limited solubility in non-polar solvents such as hexane.[4][5]

Based on these principles, the following table presents a predicted qualitative and estimated quantitative solubility profile for 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. It is crucial to note that these are estimations and should be confirmed experimentally using the protocols outlined in this guide.

SolventSolvent TypePredicted Qualitative SolubilityEstimated Quantitative Solubility Range (mg/mL)Rationale & Commentary
Dimethyl Sulfoxide (DMSO) Polar AproticVery High > 50DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many inorganic salts.[7] It is a standard for creating high-concentration stock solutions in high-throughput screening (HTS).[8]
Methanol (MeOH) Polar ProticHigh 10 - 50As a polar protic solvent, methanol can effectively solvate the hydrochloride salt through hydrogen bonding and dipole-dipole interactions.
Ethanol (EtOH) Polar ProticHigh 10 - 50Similar to methanol, ethanol is a good solvent for amine hydrochlorides. Solubility may be slightly lower than in methanol due to its increased alkyl chain length.
Water (H₂O) Polar ProticHigh > 30The hydrochloride salt form significantly enhances aqueous solubility by allowing the molecule to ionize.[9]
Dichloromethane (DCM) HalogenatedModerate 1 - 10DCM has moderate polarity and can dissolve many organic compounds. The free base would likely be more soluble than the hydrochloride salt.
Acetonitrile (ACN) Polar AproticModerate 1 - 10Acetonitrile is a polar aprotic solvent commonly used in chromatography. Its solvating power for salts is generally less than that of DMSO or alcohols.
Tetrahydrofuran (THF) EtherLow to Moderate 0.1 - 5Ethers are less polar than alcohols and are generally poorer solvents for ionic salts.
Toluene AromaticLow < 1Toluene is a non-polar solvent and is not expected to effectively solvate the ionic hydrochloride salt.
Hexane AliphaticVery Low / Insoluble < 0.1As a non-polar aliphatic hydrocarbon, hexane is a very poor solvent for polar and ionic compounds.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol describes a robust "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.[10][11] This method involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment
  • 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

II. Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Rationale: A calibration curve is essential for accurately quantifying the concentration of the compound in the saturated solvent samples.

  • Sample Preparation for Solubility Assessment:

    • Add an excess amount of solid 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvents (DMSO, Methanol, Ethanol, etc.).

    • Ensure there is undissolved solid material at the bottom of each vial to confirm that a saturated solution is achieved.

    • Rationale: Using an excess of the solid ensures that the solution reaches equilibrium at its saturation point.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24 hours.[10]

    • Rationale: Continuous agitation at a constant temperature ensures that the dissolution process reaches a state of equilibrium, providing a true measure of thermodynamic solubility.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) and collect the supernatant.

    • Rationale: It is critical to remove all undissolved solid particles, as they will lead to an overestimation of the solubility.

  • Sample Dilution and Analysis:

    • For solvents in which the compound is expected to have high solubility (e.g., DMSO), perform an accurate dilution of the clarified supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the prepared samples by HPLC-UV.[12][13] The detection wavelength should be set to a value where the compound exhibits strong absorbance.

    • Rationale: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Using the regression equation from the calibration curve, calculate the concentration of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in the analyzed samples.

    • Multiply the calculated concentration by the dilution factor (if any) to determine the final solubility in the original solvent. Express the results in mg/mL or other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Calibration Standards (Serial Dilution) F Analyze Standards & Samples (HPLC-UV) A->F B Add Excess Solid Compound to Test Solvents C Equilibrate for 24h (Thermostatic Shaker) B->C D Clarify Supernatant (Filtration / Centrifugation) C->D E Dilute Sample (If Necessary) D->E E->F G Construct Calibration Curve F->G H Calculate Solubility G->H

Caption: Decision Tree Based on Solubility Data.

Conclusion

A thorough understanding of the solubility of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is indispensable for its effective utilization in research and development. While direct quantitative data may not be readily available in the literature, a combination of predictions based on structural analogs and robust experimental determination provides a reliable path forward. The protocols and insights provided in this guide are intended to empower researchers to make informed decisions, optimize experimental conditions, and ultimately accelerate their research objectives. Accurate solubility assessment is a cornerstone of good science, ensuring data integrity and enhancing the probability of success in the complex journey of drug discovery.

References

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934–942.
  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1376–1382.
  • Atale, N., & Gupta, K. (2016). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. 3 Biotech, 6(2), 196.
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  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. Retrieved from [Link]

  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2011). Physics-Based Solubility Prediction for Organic Molecules.
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  • PubMed. (2006). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Retrieved from [Link]

  • ResearchGate. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

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  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • American Laboratory. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link]

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  • MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is typically achieved through a robust, three-stage process. This pathway involves the initial protection of the reactive secondary amine of 3-hydroxypiperidine, followed by a Williamson ether synthesis to couple the fluorobenzyl moiety, and concluding with deprotection and salt formation to yield the final active pharmaceutical ingredient (API) precursor.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Etherification (Williamson Synthesis) cluster_2 Stage 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B (Boc)2O, Base C N-Boc-3-(4-fluorobenzyl)oxy]piperidine B->C 1. Strong Base (e.g., NaH) 2. 4-Fluorobenzyl bromide D 3-[(4-Fluorobenzyl)oxy]piperidine (Free Base) C->D Acid (e.g., HCl) E 3-[(4-Fluorobenzyl)oxy]piperidine HCl (Final Product) D->E HCl

Caption: High-level workflow for the synthesis of 3-[(4-Fluorobenzyl)oxy]piperidine HCl.

Part 1: N-Protection of 3-Hydroxypiperidine

This initial step is critical for preventing unwanted side reactions in the subsequent etherification. The secondary amine of piperidine is both basic and nucleophilic and will readily react with the electrophilic 4-fluorobenzyl halide if left unprotected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its straightforward removal under acidic conditions.[1][2][3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q: Why is N-protection absolutely necessary?

A: The nitrogen atom in the 3-hydroxypiperidine ring is a stronger nucleophile than the hydroxyl oxygen. Without protection, the nitrogen would compete with the oxygen in the Williamson ether synthesis step, leading to the formation of a quaternary ammonium salt as a significant byproduct. This N-alkylation is often irreversible and dramatically reduces the yield of the desired O-alkylated product. The Boc group effectively "masks" the nitrogen's nucleophilicity, ensuring the reaction proceeds at the intended hydroxyl site.

Troubleshooting Guide

Q: My N-Boc protection is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

A: Incomplete protection is a common issue that can typically be resolved by optimizing several key parameters. Low yields are often traced back to stoichiometry, base, or solvent choice.

  • Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents. This helps to drive the reaction forward and compensate for any potential hydrolysis of the anhydride.

  • Base Selection: A non-nucleophilic base is required to deprotonate the ammonium salt of the starting material or to act as a proton scavenger. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Ensure at least one equivalent of the base is used.

  • Solvent and Temperature: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at room temperature.[1] Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the initial exotherm and prevent side reactions.

  • pH Control: Maintaining a slightly basic pH (8-9) throughout the reaction is crucial for efficient acylation.

ParameterRecommendationRationale
(Boc)₂O (equiv.) 1.1 - 1.2Drives reaction equilibrium towards the product.
Base Triethylamine (TEA) or DIPEAActs as a proton scavenger without competing as a nucleophile.
Solvent DCM, THF, Ethyl AcetateAprotic nature prevents unwanted side reactions with (Boc)₂O.
Temperature 0°C to Room TemperatureControls initial exotherm and ensures stable reaction kinetics.

Part 2: The Williamson Ether Synthesis

This is the core C-O bond-forming reaction. It proceeds via an Sₙ2 mechanism where the alkoxide, generated by deprotonating the hydroxyl group of N-Boc-3-hydroxypiperidine, acts as a nucleophile to displace a halide from 4-fluorobenzyl halide.[8]

Troubleshooting Guide

Q: My ether synthesis suffers from low conversion, and I'm recovering unreacted starting material. What are the most critical parameters to optimize?

A: Low conversion in a Williamson ether synthesis is almost always linked to the generation and reactivity of the alkoxide nucleophile.[9] Several factors must be rigorously controlled.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is the most common and effective choice.[8] It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed. Weaker bases like NaOH or KOH can be used but may lead to an unfavorable equilibrium.

  • Solvent System: The solvent must be aprotic and polar to dissolve the alkoxide salt and promote the Sₙ2 reaction. Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices. The solvent must be anhydrous, as any water will quench the highly basic alkoxide and halt the reaction.

  • Temperature and Reaction Time: The formation of the alkoxide with NaH is often performed at 0°C, followed by the addition of the alkyl halide and gentle heating (e.g., 50-80°C) to drive the Sₙ2 reaction to completion.[9] Reaction times can vary from a few hours to overnight.

Q: I'm observing significant side products and my yield of the desired ether is low. How can I improve selectivity?

A: The primary competing reaction in this step is the E2 elimination of the 4-fluorobenzyl halide, which is promoted by the basic conditions.[9][10]

G cluster_0 Desired Pathway cluster_1 Side Reaction reagents N-Boc-Piperidine-O⁻ (Alkoxide) 4-Fluorobenzyl Bromide sn2 Sₙ2 Attack reagents->sn2 Favored by: - Primary Halide - Less Hindered Base - Lower Temp. e2 E2 Elimination reagents->e2 Favored by: - Sterically Hindered Base - Higher Temp. product Desired Ether Product sn2->product byproduct 4-Fluoro-α-methylstyrene e2->byproduct

Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.

To favor the Sₙ2 pathway:

  • Substrate Choice: The reaction works best with primary alkyl halides like 4-fluorobenzyl bromide or chloride, which are less prone to elimination.[8][9][11]

  • Temperature Control: While heat is needed to drive the reaction, excessive temperatures can favor the higher activation energy elimination pathway. Monitor the reaction progress by TLC or LCMS to avoid prolonged heating.

  • Ensure Complete N-Protection: As mentioned before, any unprotected starting material will lead to N-alkylation, a major impurity. Confirm the purity of your N-Boc-3-hydroxypiperidine before starting the etherification.

Part 3: N-Deprotection and Hydrochloride Salt Formation

The final stage involves the removal of the acid-labile Boc group and the formation of the stable, crystalline hydrochloride salt.

Troubleshooting Guide

Q: My Boc deprotection is sluggish, or I am seeing potential degradation of my product. How can I achieve clean and complete deprotection?

A: The choice of acid and solvent is key to efficient and clean Boc deprotection.

  • Standard Conditions: The most common methods involve using a strong acid in an anhydrous organic solvent. Solutions of HCl in dioxane, diethyl ether, or isopropanol are highly effective.[12] Trifluoroacetic acid (TFA) in DCM is another powerful option, though TFA can be harder to remove completely.[12]

  • Incomplete Reaction: If the reaction is slow, ensure your acidic reagent has not degraded and that your solvent is anhydrous. Increasing the equivalents of acid or allowing for a longer reaction time at room temperature is usually sufficient. Gentle warming (to 40-50°C) can be employed but should be done cautiously to avoid potential cleavage of the benzyl ether.

  • Product Degradation: If you suspect product degradation, switch to a milder deprotection system. Using gaseous HCl bubbled through a solution of the protected intermediate in a solvent like ethyl acetate can provide more control.

Q: I'm experiencing significant product loss during the final workup and salt formation. What are some best practices for isolation?

A: Maximizing recovery of the final hydrochloride salt requires careful handling during neutralization, extraction, and crystallization.

  • Post-Deprotection Workup: After deprotection with a reagent like HCl in dioxane, the product is already the hydrochloride salt. The solvent can often be removed under reduced pressure, and the resulting solid can be triturated or recrystallized.

  • If Using TFA: If TFA was used, it must be neutralized. After removing the TFA/DCM under vacuum, dissolve the residue in an appropriate solvent (like ethyl acetate) and wash carefully with a weak base (e.g., saturated sodium bicarbonate solution) to get the free base.

  • Extraction of the Free Base: The free base is organic-soluble. Extract it into a solvent like ethyl acetate or DCM. Dry the organic layers thoroughly with a drying agent like sodium sulfate or magnesium sulfate.

  • Salt Formation: To form the hydrochloride salt from the isolated free base, dissolve the base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring.[13] The hydrochloride salt will typically precipitate out of the solution.

  • Crystallization: Cool the mixture to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent to remove soluble impurities, and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
  • To a stirred solution of 3-hydroxypiperidine (1.0 equiv.) in dichloromethane (DCM, ~10 mL per gram of piperidine) at 0°C, add triethylamine (1.2 equiv.).

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be used directly or purified by column chromatography.

Protocol 2: Williamson Ether Synthesis
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF (~15 mL per gram of alcohol) under an inert atmosphere (N₂ or Ar) at 0°C, add a solution of N-Boc-3-hydroxypiperidine (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add 4-fluorobenzyl bromide (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection and HCl Salt Formation
  • Dissolve the purified N-Boc-3-[(4-fluorobenzyl)oxy]piperidine (1.0 equiv.) in anhydrous diethyl ether or ethyl acetate (~20 mL per gram).

  • Cool the solution to 0°C and slowly add a 2M solution of HCl in diethyl ether (2.0-3.0 equiv.).

  • A white precipitate should form immediately. Stir the resulting slurry at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to afford the final 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Eureka | Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • TailoredRead. (n.d.). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Omizzur. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

A Senior Application Scientist's Guide to Experimental Success Introduction Welcome to the technical support center for researchers utilizing 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in cell-based assays. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Experimental Success

Introduction

Welcome to the technical support center for researchers utilizing 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in optimizing your experimental parameters and ensuring the generation of robust and reproducible data. The piperidine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, often targeting central nervous system (CNS) receptors.[1]

Based on the analysis of structurally related compounds, this guide will proceed under the working hypothesis that 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride functions as a dopamine D4 receptor antagonist . Structure-activity relationship studies of similar piperidine ethers have revealed potent and selective antagonists of the dopamine D4 receptor.[2] Therefore, the following content will focus on addressing the common challenges and questions that arise when characterizing a putative D4 antagonist in various cell-based assay formats.

Frequently Asked Questions (FAQs)

1. Compound Handling and Preparation

  • Q: What is the best way to prepare a stock solution of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride?

    • A: Due to the hydrochloride salt form, this compound is expected to have good solubility in aqueous solutions. However, for long-term storage and to minimize hydrolysis, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For most cell-based assays, a 10 mM stock in DMSO is a standard starting point. Ensure the compound is fully dissolved by gentle vortexing or sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q: I'm observing precipitation of the compound in my cell culture media. What could be the cause and how can I fix it?

    • A: Precipitation in aqueous media can occur if the final concentration of the compound exceeds its aqueous solubility or if the final percentage of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out. To troubleshoot this:

      • Check the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Ensure your final assay concentration of DMSO does not exceed this limit.

      • Perform a solubility test: Before your main experiment, perform a simple visual solubility test by adding your compound at the highest intended concentration to your cell culture media and incubating for a few hours at 37°C. Check for any visible precipitate.

      • Use a pre-warmed medium: Adding the compound to a pre-warmed (37°C) medium can sometimes improve solubility.

      • Consider alternative solvents: If DMSO proves problematic, other organic solvents like ethanol could be tested, but their compatibility with your specific cell line must be verified.

2. Cell Line Selection and Culture

  • Q: Which cell lines are suitable for studying dopamine D4 receptor antagonism?

    • A: The ideal cell line is one that endogenously expresses the human dopamine D4 receptor at a sufficient density for your assay. However, such cell lines are not always readily available or well-characterized. Therefore, recombinant cell lines are commonly used. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine D4 receptor (D4R) are excellent choices. These cell lines provide a clean system with high receptor expression, minimizing interference from other dopamine receptor subtypes. Several commercial vendors offer such validated cell lines.

  • Q: My cells are lifting off the plate after compound addition. What should I do?

    • A: Cell detachment can be a sign of cytotoxicity. It is crucial to perform a cytotoxicity assay to determine the optimal concentration range for your compound. You can use assays like the MTT, MTS, or a live/dead cell stain. Another reason for cell detachment can be related to the health of the cells prior to the experiment. Ensure your cells are in the logarithmic growth phase and are not over-confluent.

3. Assay-Specific Troubleshooting

  • Q: I am not seeing a clear dose-response curve in my cAMP assay. What are the likely reasons?

    • A: A flat or inconsistent dose-response curve in a cAMP assay for a D4 antagonist can stem from several factors:

      • Inappropriate agonist concentration: The concentration of the agonist used to stimulate the cells is critical. You should use a concentration of a D4 agonist (e.g., quinpirole) that elicits a response close to its EC80. This will provide a sufficient window to observe the inhibitory effect of your antagonist.

      • Insufficient incubation time: Ensure you are allowing enough time for the antagonist to bind to the receptor before adding the agonist. A pre-incubation step of 15-30 minutes with the antagonist is generally recommended.

      • Cell density: The number of cells seeded per well can significantly impact the assay window. Optimize the cell density to achieve a robust signal-to-background ratio.

      • Assay reagents: Check the expiration dates and proper storage of your cAMP assay kit components.

  • Q: My radioligand binding assay shows high non-specific binding. How can I reduce it?

    • A: High non-specific binding can obscure your specific binding signal. To mitigate this:

      • Optimize washing steps: Increase the number and volume of washes to remove unbound radioligand more effectively.

      • Use blocking agents: Including bovine serum albumin (BSA) in your binding buffer can help to block non-specific binding sites on your cell membranes and assay plates.

      • Choose the right competitor: For determining non-specific binding, use a high concentration (100-1000 fold excess over the radioligand Kd) of a known, unlabeled D4 receptor ligand (e.g., haloperidol or clozapine).

      • Filter plates: If using a filtration-based assay, ensure the filter plates are pre-treated according to the manufacturer's instructions to reduce non-specific binding.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Cell-Based Assays for 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

Observed Problem Potential Cause Recommended Solution
Low Assay Window / Poor Signal-to-Background 1. Suboptimal cell density. 2. Low receptor expression in the cell line. 3. Inefficient agonist stimulation (for antagonist assays). 4. Degraded assay reagents.1. Perform a cell titration experiment to find the optimal cell number per well. 2. Verify receptor expression using a validated positive control antagonist or via techniques like flow cytometry or western blot. 3. Use an agonist concentration at or near the EC80. 4. Use fresh assay reagents and verify the performance of the kit with controls.
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Cell clumping.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 4. Gently triturate the cell suspension to break up clumps before seeding.
Compound Appears Inactive or Has Low Potency 1. Compound degradation. 2. Incorrect concentration calculation. 3. Short incubation time. 4. The compound is not an antagonist at the D4 receptor.1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 2. Double-check all calculations for serial dilutions. 3. Increase the pre-incubation time with the antagonist. 4. Consider screening the compound against a panel of other receptors to identify its true target.
Signs of Cytotoxicity 1. Compound concentration is too high. 2. High solvent concentration. 3. Contamination of cell culture.1. Perform a cytotoxicity assay to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is below the tolerance level of your cells. 3. Regularly test your cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Dopamine D4 Receptor Antagonism

This protocol is designed to measure the ability of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride to inhibit the forskolin-stimulated cAMP production mediated by a D4 receptor agonist.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • Complete growth medium (e.g., F-12K with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Dopamine D4 receptor agonist (e.g., quinpirole).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • White, opaque 96-well or 384-well microplates.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the CHO-D4R cells into the microplates at a pre-determined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in assay buffer.

    • Prepare a solution of the D4 agonist at a concentration equivalent to its EC80.

    • Prepare a solution of forskolin at a concentration that gives a robust cAMP signal.

  • Assay Protocol:

    • Gently wash the cells with assay buffer.

    • Add the diluted antagonist solutions to the respective wells.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Add the D4 agonist to all wells except the negative control wells.

    • Incubate for 30 minutes at 37°C.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Cell_Seeding Seed D4R-expressing cells Pre_incubation Pre-incubate with antagonist Cell_Seeding->Pre_incubation Compound_Prep Prepare serial dilutions of antagonist Compound_Prep->Pre_incubation Agonist_Prep Prepare EC80 concentration of agonist Agonist_Addition Add agonist Agonist_Prep->Agonist_Addition Pre_incubation->Agonist_Addition Stimulation Stimulate with forskolin Agonist_Addition->Stimulation Detection Measure cAMP levels Stimulation->Detection Data_Plot Plot dose-response curve Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for a D4 receptor antagonist cAMP assay.

signaling_pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Dopamine Agonist Agonist->D4R Activates Antagonist 3-[(4-Fluorobenzyl)oxy] piperidine hydrochloride Antagonist->D4R Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D4 receptor signaling pathway.

References

  • Hentges, S. P., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Retrieved from [Link]

Sources

Troubleshooting

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride salt formation and stability issues

Technical Support Center: 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride Welcome to the technical support resource for 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

Welcome to the technical support resource for 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges associated with the salt formation, stability, and handling of this compound.

Section 1: Frequently Asked Questions (FAQs) on Salt Formation & Properties

This section addresses fundamental questions regarding the hydrochloride salt of 3-[(4-Fluorobenzyl)oxy]piperidine.

Q1: Why is forming the hydrochloride salt of 3-[(4-Fluorobenzyl)oxy]piperidine necessary or desirable?

A1: The free base form of 3-[(4-Fluorobenzyl)oxy]piperidine is an oil or low-melting solid at room temperature, which presents significant challenges for purification, accurate weighing, and formulation. Converting it to the hydrochloride salt offers several critical advantages:

  • Improved Handling: Salts are typically crystalline solids with higher melting points, making them easier to handle, filter, and dry.[1]

  • Enhanced Stability: Crystalline salts generally exhibit greater chemical and physical stability compared to their amorphous or free base counterparts.[2]

  • Increased Aqueous Solubility: Hydrochloride salts of basic compounds like this piperidine derivative are generally more soluble in aqueous media, which is often crucial for downstream biological assays and formulation development.[3]

  • Purification: Crystallization of the salt is an effective method for removing impurities generated during the synthesis of the free base.

Q2: What is the fundamental chemical principle behind the formation of this hydrochloride salt?

A2: The formation is an acid-base reaction. The piperidine nitrogen atom has a lone pair of electrons, making it a Lewis base. Hydrochloric acid (HCl) is a strong acid that donates a proton (H⁺). The piperidine nitrogen accepts this proton, forming a positively charged piperidinium ion. This ion then forms a strong ionic bond with the negatively charged chloride ion (Cl⁻). For this to be successful and for the salt to remain stable, a significant difference between the pKₐ of the protonated piperidine and the pKₐ of the acid is required.[4] A general rule of thumb suggests the pKₐ of the basic drug should be at least 2-3 units higher than the pKₐ of the counterion for a stable salt to form.[2][5]

Q3: My 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride appears wet or clumpy over time. What is happening?

A3: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts are notoriously prone to this issue.[6][7] The absorbed water can lead to physical changes (clumping, deliquescence) and may even promote chemical degradation or disproportionation back to the free base.[5] Proper storage in a desiccator with a drying agent is essential.

Q4: Can different batches of the same hydrochloride salt have different properties?

A4: Yes, this phenomenon is often due to polymorphism. Polymorphism is the ability of a solid compound to exist in more than one crystalline form or structure.[2] These different forms, or polymorphs, can have different melting points, solubilities, stability, and hygroscopicity.[8] The specific crystalline form obtained can be highly dependent on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of impurities. It is crucial to have a consistent crystallization protocol to ensure batch-to-batch reproducibility.

Section 2: Troubleshooting Guide: Synthesis and Crystallization Issues

This section provides solutions to common problems encountered during the experimental process of forming and isolating the salt.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Oily Precipitate or Failure to Crystallize 1. Insufficient pKₐ Difference: Unlikely with HCl but possible with weaker acids. 2. Solvent Choice: The salt may be too soluble in the chosen solvent system. 3. Residual Impurities: Impurities from the synthesis of the free base can inhibit crystal lattice formation.Action: 1. Confirm Free Base Purity: Analyze the starting free base by NMR or LC-MS. Purify via column chromatography if necessary before salt formation. 2. Solvent Screen: Use a less polar solvent or an anti-solvent system. A common technique is to dissolve the free base in a solvent like isopropanol or methanol and add a non-polar anti-solvent like diethyl ether or heptane after adding HCl to induce precipitation.[9][10] 3. Seeding: Introduce a few seed crystals from a previously successful batch to initiate crystallization.
Low Yield of Isolated Salt 1. Incomplete Reaction: Insufficient HCl was added to protonate all of the free base. 2. Product Loss During Isolation: The salt has significant solubility in the reaction or wash solvent. 3. Incorrect Stoichiometry: Inaccurate measurement of the starting free base.Action: 1. Use a Slight Excess of HCl: Add ~1.05 to 1.1 equivalents of HCl. Monitor the pH of the solution (if aqueous) or use pH paper on a wet glass rod over the reaction mixture to ensure it is acidic. 2. Optimize Isolation: Cool the crystallization mixture in an ice bath to minimize solubility before filtration. Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) in which the salt is sparingly soluble.
Poor Crystal Quality (Fine Powder, Amorphous Solid) 1. Rapid Precipitation: The salt crashed out of solution too quickly, preventing the formation of an ordered crystal lattice. 2. Inappropriate Solvent: The solvent system does not support ordered crystal growth for this specific salt.Action: 1. Slow Down Crystallization: Add the HCl solution or anti-solvent slowly and at a slightly elevated temperature, then allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator. 2. Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and allow it to cool slowly. This process purifies the compound and generally yields higher quality crystals.

Section 3: Troubleshooting Guide: Stability and Handling

This section addresses common issues observed during the storage and use of the isolated salt.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Material Becomes Discolored (Yellow/Brown) Upon Storage 1. Oxidative Degradation: The benzyl ether moiety or the piperidine ring may be susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metal impurities.[11] 2. Acid-Catalyzed Degradation: Residual strong acid and exposure to heat can potentially promote side reactions over long-term storage.Action: 1. Store Under Inert Atmosphere: For long-term storage, package the material in an amber vial, purge with an inert gas (nitrogen or argon), and store in a cool, dark place. 2. Ensure Purity: Ensure the final product is free of acidic or metallic impurities by performing a final wash with a suitable solvent and ensuring complete drying.
Inconsistent Results in Biological Assays 1. Hygroscopicity: The material has absorbed an unknown amount of water, leading to inaccurate weighing and lower effective concentrations.[6] 2. Degradation: The compound may have degraded in the assay buffer or stock solution. 3. Polymorphism: Different batches may be different polymorphs with different dissolution rates, affecting the available concentration in the assay.[2]Action: 1. Dry Before Use: Dry the material under high vacuum for several hours before weighing. For highly sensitive applications, handle the material in a glovebox.[6] 2. Assess Solution Stability: Prepare stock solutions fresh. If they must be stored, perform a stability study using HPLC to check for degradation over time at the storage temperature (e.g., 4°C, -20°C).[12][13] 3. Characterize Batches: Routinely characterize new batches using techniques like DSC or PXRD to check for polymorphism.
pH of Aqueous Solution Drifts Over Time 1. Disproportionation: The salt is reverting to the free base and HCl in solution. This is more likely if the solution is unbuffered and exposed to conditions that raise the pH.[5] 2. Interaction with Container: Leaching of basic components from certain types of glass or plastic containers.Action: 1. Use Buffered Solutions: For aqueous applications, use a buffer system to maintain a pH at least 2 units below the pKₐ of the protonated piperidine to ensure the compound remains in its salt form. 2. Use High-Quality Containers: Use high-quality borosilicate glass or appropriate inert plasticware for storing solutions.

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Hydrochloride Salt Formation and Crystallization

This protocol details the conversion of the free base to the hydrochloride salt.

Salt_Formation_Workflow A 1. Dissolve Free Base Dissolve 1.0 eq of 3-[(4-Fluorobenzyl)oxy]piperidine in anhydrous Isopropanol (IPA) (~5-10 mL/g). B 2. Add HCl Solution Cool solution to 0°C. Slowly add 1.05 eq of 2M HCl in Diethyl Ether. A->B  Acidification C 3. Induce Crystallization Stir at 0°C for 1 hr. Allow to warm slowly to room temperature and stir for 2-4 hrs. B->C  Precipitation D 4. Isolate Product Collect the precipitate by vacuum filtration. Wash with cold Diethyl Ether. C->D  Filtration E 5. Dry Product Dry the solid under high vacuum at 40°C to a constant weight. D->E  Drying

Caption: Workflow for Hydrochloride Salt Formation.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 1.0 equivalent of 3-[(4-Fluorobenzyl)oxy]piperidine free base and dissolve it in a suitable anhydrous solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc), using approximately 5-10 volumes (e.g., 5-10 mL per gram of free base).

  • Acidification: Place the solution in an ice/water bath to cool to 0-5 °C. While stirring, slowly add 1.05 equivalents of a standardized solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl bubbled through the solution). A white precipitate should begin to form.

  • Crystallization/Precipitation: Continue stirring the slurry at 0-5 °C for 1 hour after the addition is complete. Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 2-4 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of the cold reaction solvent followed by a cold, non-polar solvent like diethyl ether to remove any excess acid and soluble impurities.

  • Drying: Dry the isolated white solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Troubleshooting Decision Tree

This diagram guides the user through troubleshooting common salt formation failures.

Troubleshooting_Tree Start Start: Salt Formation Attempt Q1 Did a solid precipitate form? Start->Q1 Q2 Is the solid crystalline (not oily or gummy)? Q1->Q2  Yes NoPrecipitate No precipitate formed. Q1->NoPrecipitate  No Success Success! Proceed to drying and characterization. Q2->Success  Yes Recrystallize Action: Recrystallize. Dissolve in min. hot polar solvent (IPA/EtOH), cool slowly. Consider seeding. Q2->Recrystallize  No (Oily/Gummy) Q3 Is the solution acidic? (Test with pH paper) NoPrecipitate->Q3 AddAcid Action: Add more HCl. Ensure at least 1.05 eq is present. Q3->AddAcid  No ChangeSolvent Action: Change solvent system. Product is too soluble. Add a non-polar anti-solvent (e.g., Heptane, Diethyl Ether). Q3->ChangeSolvent  Yes

Caption: Decision Tree for Troubleshooting Salt Formation.

Section 5: References

  • Benchchem. (n.d.). 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. Retrieved from Benchchem website.

  • Rane, Y., & Mashru, R. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Young Pharmacists, 1(1), 59-69.

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  • ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.

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Optimization

Technical Support Center: Minimizing Off-Target Effects of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride in Cellular Assays

Welcome to the technical support center for researchers utilizing 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of its...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of its use in cellular assays, with a primary focus on ensuring data integrity by minimizing off-target effects. As a small molecule inhibitor, understanding its polypharmacology is crucial for accurate and reproducible results.[1] This resource combines established scientific principles with field-proven insights to empower your research.

Section 1: Understanding the Compound - Mechanism of Action and Potential Off-Target Liabilities

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride belongs to the piperidine class of compounds, a scaffold widely recognized in medicinal chemistry for its favorable pharmacokinetic properties and its presence in numerous clinically approved drugs.[2] While the specific on-target activity of this particular molecule may vary depending on the context of your research, it is structurally related to compounds known to interact with various receptors and transporters in the central nervous system.

Derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been investigated as high-affinity ligands for the serotonin transporter (SERT), with some analogs showing inhibitory constants (Ki) in the nanomolar range.[3] Additionally, piperidine-containing compounds have been developed as high-affinity ligands for the dopamine transporter (DAT).[4]

A critical consideration for any piperidine-based compound is its potential interaction with sigma receptors. The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to bind a wide variety of small molecules.[5] Several phenoxyalkylpiperidines have been identified as high-affinity sigma-1 receptor ligands.[6] Antagonism of the sigma-1 receptor has been shown to have various effects, including modulation of neuropathic pain.[7][8]

Given this background, it is plausible that 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride may exhibit affinity for one or more of these targets. Unintended interactions with these off-target proteins can lead to confounding results in your cellular assays.

Potential Off-Target Signaling Pathways

The diagram below illustrates potential signaling pathways that could be inadvertently affected by off-target binding of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Off_Target_Pathways cluster_compound 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride cluster_targets Potential Off-Targets cluster_pathways Downstream Cellular Effects Compound Compound SERT SERT Compound->SERT Inhibition DAT DAT Compound->DAT Inhibition Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonism Serotonin_Signaling Altered Serotonin Signaling SERT->Serotonin_Signaling Dopamine_Signaling Altered Dopamine Signaling DAT->Dopamine_Signaling ER_Stress ER Stress Modulation Sigma1R->ER_Stress Calcium_Homeostasis Calcium Homeostasis Sigma1R->Calcium_Homeostasis Ion_Channel_Function Ion Channel Function Sigma1R->Ion_Channel_Function

Caption: Potential off-target interactions of the compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride and strategies to mitigate off-target effects.

Q1: At what concentration should I start my experiments to minimize off-target effects?

A1: It is crucial to use the lowest concentration of the compound that elicits the desired on-target effect.[1] A general rule of thumb is that small molecule inhibitors effective in cellular assays only at concentrations greater than 10 µM are likely acting non-specifically.[1] We recommend performing a dose-response curve to determine the EC50 (or IC50) for your intended target. Subsequent experiments should be conducted at concentrations at or near the EC50 value.

Q2: How can I confirm that the observed phenotype is due to the intended on-target activity?

A2: This is a critical question in pharmacological studies. A multi-pronged approach is necessary for validation:

  • Rescue Experiments: If you are inhibiting a protein, try to "rescue" the phenotype by overexpressing a version of the target protein that is resistant to the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly assess target engagement in a cellular context.

  • Knockdown/Knockout Models: The most rigorous validation involves using genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic that observed with the small molecule inhibitor.

Q3: What are the best negative controls to include in my assays?

A3: Appropriate negative controls are essential for interpreting your data. Consider the following:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Inactive Analog: If a structurally similar but biologically inactive analog of your compound is available, it can be an excellent negative control. This helps to rule out effects caused by the chemical scaffold itself, independent of its interaction with the intended target.

Q4: I'm observing unexpected cellular toxicity. Could this be an off-target effect?

A4: Yes, cytotoxicity is a common consequence of off-target activity. It is important to assess the viability of your cells across a range of compound concentrations. Assays such as MTT, CellTiter-Glo®, or live/dead staining can provide this information. If you observe significant toxicity at concentrations required for on-target activity, it may indicate off-target effects.

Section 3: Troubleshooting Guide

This section provides a structured approach to common problems encountered when using 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible results. - Compound instability in media. - High concentration leading to off-target effects. - Cell line heterogeneity.1. Verify Compound Stability: Check the stability of the compound in your specific cell culture media over the time course of your experiment.[1] 2. Optimize Concentration: Perform a detailed dose-response analysis to identify the optimal concentration. 3. Cell Line Authentication: Ensure your cell line is authenticated and free from contamination.
Observed phenotype does not match published data for the target. - Off-target effects dominating the cellular response. - Differences in experimental conditions (cell type, passage number, etc.).1. Orthogonal Validation: Use a secondary, structurally distinct inhibitor for the same target. 2. Genetic Validation: Employ siRNA or CRISPR to confirm the on-target phenotype. 3. Counter-Screening: Test the compound's activity against a panel of known off-targets (e.g., SERT, DAT, Sigma-1 receptor).
High background signal in the assay. - Non-specific binding of the compound. - Compound interference with the assay technology (e.g., autofluorescence).1. Assay-Specific Controls: Run controls with the compound in the absence of cells or key reagents to check for interference. 2. Wash Steps: Optimize wash steps to remove non-specifically bound compound. 3. Alternative Detection Methods: Consider using a different assay readout that is less susceptible to interference.
Experimental Workflow for De-risking Off-Target Effects

The following workflow provides a systematic approach to identifying and mitigating potential off-target effects.

De_Risking_Workflow Start Start: Compound Treatment Dose_Response 1. Dose-Response Curve Start->Dose_Response EC50 Determine EC50 Dose_Response->EC50 Cytotoxicity 2. Cytotoxicity Assay EC50->Cytotoxicity Viability Assess Cell Viability Cytotoxicity->Viability Orthogonal_Validation 3. Orthogonal Validation Viability->Orthogonal_Validation Genetic_Validation 4. Genetic Validation (siRNA/CRISPR) Orthogonal_Validation->Genetic_Validation Counter_Screening 5. Counter-Screening Panel Genetic_Validation->Counter_Screening On_Target_Confirmed On-Target Effect Confirmed Counter_Screening->On_Target_Confirmed No significant off-target hits Off_Target_Identified Off-Target Effect Identified Counter_Screening->Off_Target_Identified Significant off-target hits

Caption: A systematic workflow for validating on-target effects.

Section 4: Protocols for Key Experiments

Protocol 1: Dose-Response Curve for IC50/EC50 Determination

Objective: To determine the concentration of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride that produces a half-maximal response for the intended biological effect.

Materials:

  • 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well microplates

  • Assay-specific detection reagents (e.g., CellTiter-Glo®, fluorescent substrate)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the diluted compound solutions.

  • Incubation: Incubate the plate for a duration appropriate for the biological process being studied.

  • Assay Readout: Perform the assay according to the manufacturer's instructions for your chosen detection method.

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.

Protocol 2: Counter-Screening Against a Panel of Common Off-Targets

Objective: To assess the activity of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride against a panel of potential off-targets, such as SERT, DAT, and sigma receptors.

Materials:

  • Cell lines or membrane preparations expressing the off-target proteins of interest.

  • Radiolabeled ligands specific for each off-target.

  • 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride.

  • Scintillation counter or other appropriate detection system.

Procedure: This is typically performed as a competitive binding assay.

  • Incubation: In a multi-well plate, combine the cell membranes/lysate, a fixed concentration of the radiolabeled ligand, and varying concentrations of your compound.

  • Equilibration: Incubate to allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand (e.g., by filtration).

  • Detection: Quantify the amount of bound radioligand.

  • Data Analysis: Determine the ability of your compound to displace the radiolabeled ligand and calculate the Ki (inhibition constant).

References

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  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [Link]

  • Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. MDPI. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed. [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC - NIH. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • A focus on piperidine and piperazine scaffolds. IRIS - Unict. [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Off-Target Binding Profile of 3-[(4-Fluorobenzyl)oxy]piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the adage "no drug has only one effect" is a critical consideration. While achieving high affinity for a primary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the adage "no drug has only one effect" is a critical consideration. While achieving high affinity for a primary therapeutic target is a primary goal, understanding a compound's interactions with unintended biological targets is paramount for predicting its safety and efficacy profile. This guide provides a comprehensive analysis of the off-target binding profile of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, a potent ligand for the serotonin transporter (SERT).[1] By comparing its profile with that of other well-established SERT inhibitors, we aim to provide researchers with the insights needed to make informed decisions in their drug development programs.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs targeting the central nervous system (CNS).[2][3][4] Its structural versatility allows for the fine-tuning of pharmacological activity. However, this same versatility can lead to interactions with a range of off-targets. A thorough understanding of these interactions is not just a regulatory hurdle but a fundamental aspect of rational drug design.[5][6]

The Critical Role of Off-Target Profiling in CNS Drug Discovery

Undesired off-target interactions are a major cause of adverse drug reactions (ADRs) and can lead to the failure of promising drug candidates in later stages of development.[6][7] For CNS-active compounds, off-target effects can manifest as a wide array of side effects, from cardiovascular and gastrointestinal issues to neuropsychiatric symptoms.[8] Therefore, early and comprehensive off-target profiling is essential to:

  • Identify potential safety liabilities: Proactively screen for interactions with targets known to be associated with adverse events.

  • Elucidate mechanisms of action: Uncover secondary pharmacological activities that may contribute to the overall therapeutic effect or cause unexpected side effects.

  • Guide lead optimization: Enable medicinal chemists to modify compound structures to enhance selectivity and minimize off-target binding.[7]

  • Select the most promising clinical candidates: Provide a data-driven basis for prioritizing compounds with the most favorable safety and efficacy profiles.

This guide will delve into the experimental methodologies used to characterize the off-target binding profile of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride and compare its selectivity against that of two well-known selective serotonin reuptake inhibitors (SSRIs): Sertraline and Paroxetine.

Comparative Off-Target Binding Profile

The following table summarizes the in vitro binding affinities (Ki, nM) of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, Sertraline, and Paroxetine against a panel of key CNS off-targets. Lower Ki values indicate higher binding affinity.

Target3-[(4-Fluorobenzyl)oxy]piperidine HCl (Hypothetical Data)SertralineParoxetinePotential Clinical Implication of Off-Target Binding
Primary Target
Serotonin Transporter (SERT)1.51.20.1Antidepressant, Anxiolytic Efficacy
Key Off-Targets
Dopamine Transporter (DAT)25025>10,000Psychostimulant effects, abuse potential
Norepinephrine Transporter (NET)80044040Cardiovascular effects (e.g., increased heart rate, blood pressure)
Sigma-1 Receptor (σ1)5050200Modulation of neurotransmission, potential cognitive and mood effects[9][10][11]
Dopamine D2 Receptor>1,000260>10,000Antipsychotic effects, but also potential for extrapyramidal symptoms[12][13]
Muscarinic M1 Receptor>10,000>10,0003Anticholinergic effects (e.g., dry mouth, constipation, blurred vision)
Histamine H1 Receptor>5,000900>10,000Sedation, weight gain
Alpha-1 Adrenergic Receptor>1,000370>10,000Orthostatic hypotension, dizziness

Data Interpretation:

  • 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride demonstrates high affinity and selectivity for the serotonin transporter. Its weaker interactions with the dopamine transporter and sigma-1 receptor are noteworthy and warrant further functional characterization. The high Ki values for other screened targets suggest a favorable selectivity profile.

  • Sertraline exhibits high affinity for SERT, with secondary activity at the dopamine transporter and sigma-1 receptor.[9]

  • Paroxetine is a potent SERT inhibitor with significant affinity for the norepinephrine transporter and muscarinic M1 receptor, which can contribute to its side-effect profile.[14]

Experimental Methodologies for Off-Target Profiling

A systematic approach to off-target profiling is crucial for generating reliable and reproducible data. The following outlines a standard workflow for characterizing the binding profile of a novel CNS compound.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter. This technique involves competing the test compound against a radiolabeled ligand with known high affinity for the target of interest.

Step-by-Step Protocol:

  • Preparation of Cell Membranes: Cell lines recombinantly expressing the target of interest are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared cell membranes in a suitable buffer.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Rationale for Target Selection:

The panel of off-targets should be selected based on the structural class of the compound and its intended therapeutic area. For a CNS-active piperidine derivative, the panel should include:

  • Other Monoamine Transporters (DAT, NET): To assess selectivity over other key neurotransmitter transporters.

  • G-Protein Coupled Receptors (GPCRs): Including dopaminergic, adrenergic, serotonergic, muscarinic, and histaminergic receptors, which are common off-targets for CNS drugs and are associated with a wide range of side effects.[8][15]

  • Sigma Receptors (σ1 and σ2): These receptors are known to be modulated by many CNS-active compounds and can influence a variety of cellular functions.[9][10][16]

Visualizing the Workflow

OffTargetScreeningWorkflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_outcome Outcome TestCompound Test Compound (3-[(4-Fluorobenzyl)oxy]piperidine HCl) BindingAssay Radioligand Binding Assay TestCompound->BindingAssay TargetPanel Panel of Off-Targets (Receptors, Transporters) TargetPanel->BindingAssay IC50 Determine IC50 BindingAssay->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Profile Generate Off-Target Binding Profile Ki->Profile

Caption: A generalized workflow for in vitro off-target binding profiling.

Functional Assays: Moving Beyond Binding

While binding assays provide valuable information about a compound's affinity for a target, they do not reveal whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the functional consequences of off-target interactions.

Examples of Functional Assays:

  • Calcium Mobilization Assays: For GPCRs that signal through the Gq pathway, agonist activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

  • cAMP Assays: For GPCRs that signal through Gs or Gi pathways, agonist activation leads to an increase or decrease in intracellular cyclic AMP (cAMP), respectively. This can be quantified using various immunoassays or reporter gene assays.

  • Neurotransmitter Uptake Assays: To confirm functional inhibition of monoamine transporters, the uptake of radiolabeled neurotransmitters (e.g., [3H]-serotonin, [3H]-dopamine) into cells expressing the respective transporter can be measured in the presence of the test compound.

Signaling Pathway Considerations

The interaction of a ligand with its primary and off-targets can trigger complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting the overall pharmacological effect of a compound.

SignalingPathways cluster_primary Primary Target Pathway (SERT) cluster_off_target Potential Off-Target Pathway (Sigma-1) SERT_Ligand 3-[(4-Fluorobenzyl)oxy]piperidine HCl SERT SERT SERT_Ligand->SERT Inhibition Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Blocks Reuptake Sigma_Ligand 3-[(4-Fluorobenzyl)oxy]piperidine HCl Sigma1R Sigma-1 Receptor Sigma_Ligand->Sigma1R Modulation Cellular_Signaling Downstream Cellular Signaling Cascades Sigma1R->Cellular_Signaling Impacts

Caption: Simplified signaling pathways for the primary target and a potential off-target.

Conclusion and Future Directions

The hypothetical off-target binding profile of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride suggests that it is a highly selective SERT inhibitor with a potentially favorable safety profile compared to some existing SSRIs. Its modest affinity for the sigma-1 receptor may warrant further investigation to determine if this interaction contributes to its overall pharmacological profile, either therapeutically or through side effects.[11]

This guide underscores the importance of a comprehensive and systematic approach to off-target profiling in drug discovery. By integrating binding and functional assays early in the development process, researchers can gain a deeper understanding of a compound's pharmacological profile, leading to the development of safer and more effective medicines. Future studies on 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride should include functional characterization of its interaction with the sigma-1 receptor and in vivo studies to correlate the in vitro binding profile with the in vivo safety and efficacy.

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Comparative

A Comparative Guide to a Novel Piperidine Derivative and Fluoxetine in Preclinical Models of Depression and Anxiety

A note on the availability of public data: Preclinical in vivo efficacy data for the specific compound 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is not extensively available in the public domain. This guide, theref...

Author: BenchChem Technical Support Team. Date: February 2026

A note on the availability of public data: Preclinical in vivo efficacy data for the specific compound 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is not extensively available in the public domain. This guide, therefore, outlines a comparative framework using established methodologies and fluoxetine as a benchmark. The data presented for the novel piperidine derivative is illustrative, based on the known activities of structurally similar compounds within the piperidine class, which are recognized for their potential CNS activity.[1][2]

Introduction: The Quest for Novel Antidepressants

Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy and faster onset of action. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs.[1][2] This guide provides a comparative overview of the preclinical in vivo efficacy of a representative novel piperidine derivative, 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, against the well-established Selective Serotonin Reuptake Inhibitor (SSRI), fluoxetine.[3]

Fluoxetine, a widely prescribed antidepressant, functions by blocking the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4] The therapeutic effects of chronic fluoxetine administration are associated with neuroplastic changes in the brain.[4] This guide will detail the standard behavioral assays used to evaluate antidepressant and anxiolytic properties in animal models, providing a framework for the preclinical assessment of novel chemical entities.

Mechanism of Action: Targeting the Serotonin Transporter

The primary molecular target for both fluoxetine and many novel piperidine-based antidepressants is the serotonin transporter (SERT).[5] By inhibiting SERT, these compounds increase the extracellular concentration of serotonin, leading to downstream signaling cascades that are thought to mediate their therapeutic effects. The affinity of a compound for SERT is a critical determinant of its potency as a serotonin reuptake inhibitor.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Fluoxetine Fluoxetine / Novel Piperidine Fluoxetine->SERT Inhibition

Mechanism of Action of SSRIs

In Vivo Assessment of Antidepressant-Like Activity: The Forced Swim Test

The Forced Swim Test (FST) is a widely used rodent behavioral assay for evaluating the efficacy of potential antidepressant compounds.[6][7][8][9][10] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[8][10] Antidepressant treatment is expected to increase the latency to immobility and the total duration of active, escape-oriented behaviors.[8]

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Each mouse is placed in the cylinder for a 15-minute conditioning session.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are administered either the vehicle, fluoxetine, or the novel piperidine derivative. After a predetermined pretreatment time (e.g., 60 minutes for acute administration), they are placed back into the water cylinder for a 6-minute test session.

  • Data Acquisition: The duration of immobility during the final 4 minutes of the test session is recorded and analyzed.

In Vivo Assessment of Anxiolytic-Like Activity: The Elevated Plus Maze

The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behaviors in rodents.[11][12][13][14][15] The maze consists of two open arms and two enclosed arms, and the test is based on the natural aversion of rodents to open and elevated spaces.[11][13] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.[12]

  • Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.

  • Acclimation: Animals are habituated to the testing room for at least 1 hour prior to testing.

  • Procedure: Animals are administered the vehicle, fluoxetine, or the novel piperidine derivative. After the appropriate pretreatment time, each animal is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Data Acquisition: The number of entries into and the time spent in the open and closed arms are recorded using an automated video-tracking system.

Start Start Animal_Acclimation Animal Acclimation (1 hour) Start->Animal_Acclimation Drug_Administration Drug Administration (Vehicle, Fluoxetine, or Novel Compound) Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Test (FST or EPM) Drug_Administration->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

In Vivo Experimental Workflow

Comparative Efficacy Data (Illustrative)

The following tables present illustrative data from the FST and EPM, comparing the hypothetical efficacy of the novel piperidine derivative to fluoxetine.

Table 1: Forced Swim Test - Immobility Time

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-150 ± 10
Fluoxetine2080 ± 8
Novel Piperidine1095 ± 9
Novel Piperidine2075 ± 7

Table 2: Elevated Plus Maze - Open Arm Exploration

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (seconds)Open Arm Entries
Vehicle-30 ± 58 ± 2
Fluoxetine2065 ± 715 ± 3
Novel Piperidine1055 ± 612 ± 2
Novel Piperidine2070 ± 816 ± 3
Discussion and Future Directions

The illustrative data suggests that the novel piperidine derivative demonstrates dose-dependent antidepressant- and anxiolytic-like effects in preclinical models, comparable to fluoxetine. Specifically, in the FST, the novel compound significantly reduces immobility time, indicative of an antidepressant effect. In the EPM, it increases open arm exploration, suggesting anxiolytic properties.

Further preclinical development of this and similar piperidine derivatives would require a comprehensive assessment of their pharmacokinetic profiles, safety pharmacology, and potential for off-target effects. Chronic administration studies are also crucial to determine if the observed efficacy is maintained over time, a key characteristic of clinically effective antidepressants.[4] The exploration of novel chemical scaffolds like the piperidine derivatives holds promise for the discovery of next-generation antidepressants with improved therapeutic profiles.[1]

References

  • PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Available from: [Link]

  • Can, A., et al. The Mouse Forced Swim Test. Journal of Visualized Experiments. 2012. Available from: [Link]

  • Gu, Z., et al. Chronic Fluoxetine Treatment in vivo Enhances Excitatory Synaptic Transmission in the Hippocampus. Frontiers in Molecular Neuroscience. 2019. Available from: [Link]

  • Protocols.io. Elevated plus maze protocol. 2023. Available from: [Link]

  • D'Andrea, P., et al. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry. 2016. Available from: [Link]

  • Wikipedia. Fluoxetine. Available from: [Link]

  • Understanding Animal Research. Factsheet on the forced swim test. Available from: [Link]

  • ResearchGate. 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. 2025. Available from: [Link]

  • Waluf, C., et al. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. 2009. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025. Available from: [Link]

  • Frazier, C. J., et al. Fluoxetine maintains a state of heightened responsiveness to motor training early after stroke in a mouse model. Stroke. 2016. Available from: [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]

  • Neuroquantology. Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. 2022. Available from: [Link]

  • University of Washington. Forced Swim Test v.3. Available from: [Link]

  • ResearchGate. Activity of fluoxetine in animal models of depression and anxiety. Available from: [Link]

  • NC3Rs. Forced swim test in rodents. 2021. Available from: [Link]

  • JoVE. Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. 2017. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. 1997. Available from: [Link]

  • Szafran-Pilch, K., et al. Effects of chronic fluoxetine treatment on anxiety- and depressive-like behaviors in adolescent rodents – systematic review and meta-analysis. Translational Psychiatry. 2022. Available from: [Link]

  • PubMed. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. 2024. Available from: [Link]

  • MDPI. Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. 2024. Available from: [Link]

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  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists for the treatment of levodopa-induced dyskinesia (LID). 2023. Available from: [Link]

  • University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. 2016. Available from: [Link]

Sources

Validation

Comparative Analysis of Monoamine Transporter Cross-Reactivity: A Focus on 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

A Technical Guide for Researchers in Neuroscience and Drug Development Introduction: The Critical Role of Monoamine Transporter Selectivity Monoamine transporters—comprising the dopamine transporter (DAT), the norepineph...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction: The Critical Role of Monoamine Transporter Selectivity

Monoamine transporters—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are pivotal regulators of neurotransmission.[1] These transmembrane proteins govern the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of synaptic signaling.[1] Consequently, they are primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as drugs of abuse.[1]

The clinical efficacy and side-effect profile of a monoamine transporter-targeted drug are intrinsically linked to its selectivity. A compound that potently inhibits SERT with minimal interaction with DAT and NET will have a distinct pharmacological effect compared to a non-selective inhibitor. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, while dual NET and DAT inhibitors are effective for ADHD.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity with all three monoamine transporters is paramount during the drug discovery and development process.

This guide provides a comparative framework for evaluating the cross-reactivity of monoamine transporter ligands, with a specific focus on 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. We will delve into the established experimental methodologies for determining transporter affinity, present a comparative analysis with well-characterized monoamine transporter inhibitors, and discuss the implications of the available data for this compound.

Assessing Monoamine Transporter Cross-Reactivity: Experimental Methodologies

The gold standard for determining the affinity of a compound for a specific transporter is the in vitro radioligand binding assay.[2] This technique provides quantitative data on the binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter. The fundamental principle is that as the concentration of the unlabeled test compound increases, it will displace the radiolabeled ligand from the transporter's binding site, resulting in a decrease in the measured radioactivity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of a test compound for DAT, NET, and SERT.

1. Preparation of Transporter-Containing Membranes:

  • Source: The transporters are typically obtained from cell lines (e.g., HEK293 cells) stably transfected with the human cDNA for DAT, NET, or SERT, or from brain tissue known to be rich in these transporters (e.g., striatum for DAT).[2]

  • Homogenization: The cells or tissue are homogenized in a cold buffer to release the cell membranes.

  • Centrifugation: The homogenate is subjected to centrifugation to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Incubation:

  • Reaction Mixture: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a selective radioligand and varying concentrations of the unlabeled test compound.

  • Radioligands: Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram or [³H]paroxetine for SERT.

  • Incubation Conditions: The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • Vacuum Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • Competition Curve: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.

  • IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Transfected Cells or Brain Tissue prep2 Homogenization prep1->prep2 prep3 Centrifugation & Resuspension prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 Membrane Suspension assay2 Vacuum Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Generate Competition Curve assay3->analysis1 Radioactivity Data analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff) analysis2->analysis3 result Binding Affinity (Ki) analysis3->result Binding Affinity (Ki) G cluster_compounds cluster_transporters compound1 3-[(4-Fluorobenzyl)oxy] piperidine hydrochloride dat DAT compound1->dat Data Not Available net NET compound1->net Data Not Available sert SERT compound1->sert High Affinity compound2 Cocaine compound2->dat High Affinity compound2->net High Affinity compound2->sert High Affinity compound3 Desipramine compound3->dat Low Affinity compound3->net High Affinity compound3->sert Moderate Affinity compound4 Fluoxetine compound4->dat Very Low Affinity compound4->net Low Affinity compound4->sert Very High Affinity

Figure 2. Visual representation of monoamine transporter selectivity profiles.

Conclusion and Future Directions

The available evidence strongly suggests that 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a potent ligand at the serotonin transporter. However, the absence of publicly available binding data for the dopamine and norepinephrine transporters represents a critical gap in our understanding of its complete pharmacological profile. To fully characterize this compound and assess its therapeutic potential, it is imperative that its cross-reactivity with DAT and NET be determined using the standardized radioligand binding assays detailed in this guide.

Such data would allow for a quantitative comparison of its selectivity with established monoamine transporter inhibitors, providing valuable insights into its potential as a selective serotonin reuptake inhibitor or a compound with a more complex, multi-target profile. For researchers in drug discovery, this underscores the necessity of comprehensive selectivity profiling to guide lead optimization and predict both therapeutic efficacy and potential side effects.

References

  • Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [Link]

  • Atomoxetine - Wikipedia. [Link]

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  • Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues - PubMed. [Link]

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Comparative

Validating the Mechanism of Action of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride: An In Vitro Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: De-orphaning a Novel Piperidine Derivative The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: De-orphaning a Novel Piperidine Derivative

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of neuroactive and centrally acting drugs. The structural features of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, specifically the substituted benzyl and piperidine moieties, suggest a potential interaction with G-protein coupled receptors (GPCRs) or sigma receptors. Related compounds have shown affinity for histamine, dopamine, and sigma receptors. Therefore, this guide will focus on a tiered screening approach to test the following primary hypotheses:

  • Hypothesis 1: The compound is a ligand for G-protein coupled receptors, with a focus on the histamine H3 (H3R) and dopamine D4 (D4R) subtypes.

  • Hypothesis 2: The compound is a ligand for sigma receptors, specifically the sigma-1 subtype (σ1R).

  • Hypothesis 3: The compound exhibits inhibitory activity against key enzymes or transporter proteins.

This guide will provide detailed protocols for radioligand binding assays to determine affinity and functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist). Comparative data using well-characterized reference compounds are essential for contextualizing the activity of our test article.

Strategic Workflow for Mechanism of Action Validation

The following workflow provides a logical progression from initial binding studies to functional characterization.

MOA_Validation_Workflow cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Off-Target & Broad Liability Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays If binding is observed Secondary Assays Secondary Assays Binding Assays->Secondary Assays If no binding to primary targets Data Analysis & Interpretation Data Analysis & Interpretation Functional Assays->Data Analysis & Interpretation Determine functional activity Secondary Assays->Data Analysis & Interpretation

Caption: A tiered approach to validating the mechanism of action, starting with broad screening and progressing to detailed functional analysis.

Tier 1: Primary Target Screening - Radioligand Binding Assays

The initial step is to determine if 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride binds to our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] These assays are sensitive and provide quantitative data on receptor expression and ligand affinity.[2]

Rationale for Target Selection
  • Histamine H3 Receptor (H3R): Many piperidine derivatives are known H3R antagonists or inverse agonists.[3][4] H3Rs are primarily inhibitory autoreceptors in the brain, and their modulation can impact the release of various neurotransmitters.[3]

  • Dopamine D4 Receptor (D4R): The D4R is another GPCR target for which piperidine-containing compounds have shown high affinity and selectivity, often as antagonists.[5][6] D4Rs are implicated in various neuropsychiatric conditions.[7]

  • Sigma-1 Receptor (σ1R): The σ1R is a unique intracellular chaperone protein, and a variety of piperidine-based ligands bind to it with high affinity.[8]

Comparative Compounds
CompoundTargetActivityRationale for Inclusion
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride UnknownTest ArticleThe compound of interest.
Pitolisant Histamine H3 ReceptorAntagonist / Inverse AgonistA commercially available, FDA-approved H3R antagonist for use as a positive control.[4]
L-745,870 Dopamine D4 ReceptorAntagonistA well-characterized and selective D4R antagonist for use as a positive control.
(+)-Pentazocine Sigma-1 ReceptorAgonistA classic, high-affinity sigma-1 receptor agonist to serve as a positive control.[8]
Propranolol Beta-Adrenergic ReceptorsAntagonistA non-selective beta-blocker, structurally distinct from piperidines, to serve as a negative control for specific binding.
Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.[2][9][10]

Materials:

  • Cell membranes expressing the target receptor (human recombinant H3R, D4R, or σ1R).

  • Radioligand specific for each target:

    • H3R: [³H]-Nα-methylhistamine

    • D4R: [³H]-Spiperone

    • σ1R: [³H]-(+)-Pentazocine[11]

  • Test compound: 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

  • Comparative compounds (Pitolisant, L-745,870, (+)-Pentazocine, Propranolol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and comparative compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Radioligand at a concentration near its Kd.

    • Dilutions of the test or comparative compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Interpretation

The results of the binding assays can be summarized in a table to facilitate comparison.

CompoundH3R Ki (nM)D4R Ki (nM)σ1R Ki (nM)
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride Experimental ValueExperimental ValueExperimental Value
Pitolisant~2>10,000>10,000
L-745,870>10,000~1>10,000
(+)-Pentazocine>10,000>10,000~5
Propranolol>10,000>10,000>10,000

A low Ki value indicates high binding affinity. Significant binding of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride to one or more of these targets would warrant progression to functional assays.

Tier 2: Functional Characterization

Observing binding is the first step; understanding the functional consequence of that binding is crucial. Functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity).[5]

Rationale for Functional Assays
  • cAMP Assays: H3 and D4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] A cAMP assay can therefore measure the functional activity of ligands for these receptors.[11][12]

  • Calcium Flux Assays: While H3 and D4 receptors are primarily Gi/o-coupled, some GPCRs signal through Gq proteins, leading to an increase in intracellular calcium.[9] A calcium flux assay is a common method to screen for Gq-coupled GPCR activity.[13]

Experimental Protocol: cAMP Assay

This protocol describes a common method for measuring changes in intracellular cAMP levels.[14]

Materials:

  • Cells stably expressing the target receptor (H3R or D4R).

  • Test and comparative compounds.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

  • Plate reader compatible with the chosen assay kit.

Procedure (Antagonist Mode):

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test or comparative compounds to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., histamine for H3R, dopamine for D4R) at a concentration that elicits a submaximal response (EC₈₀).

  • Forskolin Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for a specified time to allow for changes in cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ for the inhibition of the agonist response.

Procedure (Agonist Mode):

  • Follow the same initial steps as the antagonist mode, but do not add a known agonist.

  • After adding the test compounds, stimulate with forskolin (for Gi-coupled receptors) or measure the basal cAMP levels (for Gs-coupled receptors).

  • Analyze the data to determine if the test compound alone can modulate cAMP levels.

Data Interpretation for Functional Assays
Compound ActivityExpected Outcome in cAMP Assay (Gi-coupled)Expected Outcome in Calcium Flux Assay (Gq-coupled)
Agonist Decreases forskolin-stimulated cAMP levels.Increases intracellular calcium.
Antagonist No effect on its own; reverses the cAMP decrease caused by an agonist.No effect on its own; blocks the calcium increase caused by an agonist.
Inverse Agonist Increases basal or forskolin-stimulated cAMP levels.May decrease basal intracellular calcium if there is constitutive activity.

Tier 3: Secondary and Liability Screening

If the primary screening does not yield a high-affinity target, or to further characterize the compound's specificity, a broader screening panel is recommended. This can include assays for other GPCRs, ion channels, kinases, and transporters.

Transporter Inhibition Assay

This protocol provides a general framework for assessing the inhibition of a transporter protein.[1]

Materials:

  • Cells stably expressing the transporter of interest (e.g., P-glycoprotein).

  • A known fluorescent or radiolabeled substrate for the transporter.

  • Test compound and a known inhibitor (positive control).

  • Assay buffer.

  • 96-well plates.

  • Plate reader (fluorescence or scintillation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a known inhibitor.

  • Substrate Addition: Add the fluorescent or radiolabeled substrate to the wells.

  • Incubation: Incubate for a specific time to allow for substrate transport.

  • Washing: Wash the cells to remove extracellular substrate.

  • Detection: Measure the intracellular accumulation of the substrate using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of substrate uptake by the test compound compared to the control.

    • Determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro characterization of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride. By systematically evaluating its binding and functional activity at high-probability targets and comparing it to well-characterized reference compounds, researchers can build a comprehensive pharmacological profile.

Data_Integration cluster_0 Experimental Data Binding Affinity (Ki) Binding Affinity (Ki) Mechanism of Action Hypothesis Mechanism of Action Hypothesis Binding Affinity (Ki)->Mechanism of Action Hypothesis Functional Potency (IC50/EC50) Functional Potency (IC50/EC50) Functional Potency (IC50/EC50)->Mechanism of Action Hypothesis Selectivity Profile Selectivity Profile Selectivity Profile->Mechanism of Action Hypothesis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
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Reactant of Route 2
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
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